Product packaging for ML350(Cat. No.:CAS No. 1565852-90-5)

ML350

Cat. No.: B609149
CAS No.: 1565852-90-5
M. Wt: 412.32
InChI Key: AJYHHWYDOWTOKZ-HOTGVXAUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

ML350 , also known as CYM-50202, is an antagonist of KOR (IC50 = 12.6 nM) with good and moderate selectivity against the DOR and MOR. CYM-50202 displayed high solubility, an encouraging pharmacokinetic (PK) profile in rat, and excellent CNS penetration. Perhaps more importantly, CYM-50202 did not display long lasting pharmacodynamic effects observed with prototypical KOR antagonists.

Properties

CAS No.

1565852-90-5

Molecular Formula

C18H26BrN3O3

Molecular Weight

412.32

IUPAC Name

Methyl 5-bromo-2-[trans-4-(cyclohexylamino)-3-hydroxypiperidin-1-yl]pyridine-3-carboxylate

InChI

InChI=1S/C18H26BrN3O3/c1-25-18(24)14-9-12(19)10-20-17(14)22-8-7-15(16(23)11-22)21-13-5-3-2-4-6-13/h9-10,13,15-16,21,23H,2-8,11H2,1H3/t15-,16-/m0/s1

InChI Key

AJYHHWYDOWTOKZ-HOTGVXAUSA-N

SMILES

O=C(C1=CC(Br)=CN=C1N2C[C@H](O)[C@@H](NC3CCCCC3)CC2)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ML350;  ML-350;  ML 350;  SR2311;  SR-2311;  SR 2311;  CYM-50202;  CYM 50202;  CYM50202; 

Origin of Product

United States

Foundational & Exploratory

ML350: A Technical Guide to its Mechanism of Action as a Kappa Opioid Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of ML350, a potent and selective antagonist of the Kappa Opioid Receptor (KOR). The following sections detail its binding characteristics, functional effects on signaling pathways, and the methodologies used for its characterization.

Core Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency and selectivity across various assays and opioid receptor subtypes.

Parameter Value Assay Type Receptor Reference
IC509-16 nMTango™-format β-arrestin recruitmentOPRK1 (Kappa)[1]
IC504.59 µMTango™-format β-arrestin recruitmentOPRM1 (Mu)[1]
IC50>50 µMTango™-format β-arrestin recruitmentOPRD1 (Delta)[1]
Selectivity vs. OPRD1219-382 fold--[1]
Selectivity vs. OPRM120-35 fold--[1]

Table 1: Potency and Selectivity of this compound at Opioid Receptors.[1]

Mechanism of Action: KOR Antagonism and Signaling

This compound functions as a competitive antagonist at the Kappa Opioid Receptor (OPRK1). The endogenous agonists for KOR are dynorphins. Activation of OPRK1 by dynorphins initiates a cascade of intracellular signaling events through the coupling of inhibitory G proteins (Gαi/o). This leads to the modulation of several downstream pathways, including the inhibition of adenylyl cyclase, which reduces cyclic AMP (cAMP) levels, and the activation of mitogen-activated protein kinase (MAPK) pathways such as ERK, p38, and JNK.[1]

This compound exerts its antagonistic effect by binding to the OPRK1 and preventing the binding of endogenous agonists like dynorphin. This blockade inhibits the subsequent G-protein activation and the downstream signaling cascades. A key mechanism for assessing the functional consequence of KOR activation and its antagonism by this compound is the recruitment of β-arrestin. Agonist binding to KOR promotes the recruitment of β-arrestin, a process which is blocked by antagonists like this compound.[1]

KOR_Signaling cluster_membrane Cell Membrane KOR KOR (OPRK1) G_protein Gαi/oβγ KOR->G_protein Activates beta_arrestin β-arrestin KOR->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK (ERK, p38, JNK) G_protein->MAPK Activates cAMP cAMP AC->cAMP Converts Dynorphin Dynorphin (Agonist) Dynorphin->KOR Binds & Activates This compound This compound (Antagonist) This compound->KOR Binds & Blocks ATP ATP ATP->AC

KOR Signaling Pathway and this compound Inhibition.

Experimental Protocols

The characterization of this compound as a KOR antagonist involved several key experiments. The detailed methodologies for these assays are crucial for the replication and validation of the findings.

Tango™-format β-arrestin Recruitment Assay

This cell-based assay was the primary high-throughput screening method used to identify and characterize this compound.[1]

Principle: The assay measures the recruitment of β-arrestin to the activated OPRK1. The OPRK1 is fused to a TEV (Tobacco Etch Virus) protease cleavage site followed by a transcription factor. β-arrestin is fused to a TEV protease. Upon agonist-induced activation of the receptor, the β-arrestin-TEV protease fusion protein is recruited to the receptor, leading to the cleavage of the transcription factor. The liberated transcription factor then translocates to the nucleus and activates the expression of a reporter gene, typically β-galactosidase. An antagonist, like this compound, will inhibit this process.

Methodology:

  • Cell Line: A U2OS cell line stably expressing the OPRK1-transcription factor fusion and the β-arrestin-TEV protease fusion was used.

  • Assay Plate Preparation: Cells were dispensed into 384-well assay plates and incubated overnight.

  • Compound Addition: this compound and the agonist (dynorphin) were added to the cells. For antagonist mode, cells were pre-incubated with this compound before the addition of the agonist.

  • Incubation: The plates were incubated to allow for receptor activation, β-arrestin recruitment, and subsequent reporter gene expression.

  • Detection: A chemiluminescent substrate for β-galactosidase was added, and the resulting luminescence was measured using a plate reader. The intensity of the luminescence is proportional to the degree of β-arrestin recruitment.

  • Data Analysis: The IC50 value for this compound was determined by plotting the inhibition of the agonist-induced signal against the concentration of this compound.

Tango_Assay_Workflow cluster_cell U2OS Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KOR_TF KOR-TEV site-TF Arrestin_TEV β-arrestin-TEV KOR_TF->Arrestin_TEV Recruits Cleavage TEV Protease Cleavage KOR_TF->Cleavage Arrestin_TEV->Cleavage Mediates Reporter Reporter Gene (β-galactosidase) Signal Luminescent Signal Reporter->Signal Agonist Agonist (Dynorphin) Agonist->KOR_TF Activates Antagonist Antagonist (this compound) Antagonist->KOR_TF Blocks Transcription Transcription & Translation Cleavage->Transcription Freed TF Transcription->Reporter

Tango™ β-arrestin Recruitment Assay Workflow.
Radioligand Binding Assays (General Protocol)

While the primary characterization of this compound was through a functional assay, radioligand binding assays are a standard method to determine the binding affinity (Ki) of a compound to a receptor.

Principle: This assay measures the ability of an unlabeled compound (the "competitor," e.g., this compound) to displace a radiolabeled ligand that is known to bind to the receptor of interest (e.g., [3H]-diprenorphine for opioid receptors).

Methodology:

  • Membrane Preparation: Cell membranes expressing the receptor of interest (OPRK1, OPRM1, or OPRD1) are prepared.

  • Incubation: The membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the competitor compound (this compound).

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Detection: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 value using the Cheng-Prusoff equation.

Binding_Assay_Logic cluster_binding Competitive Binding Receptor Receptor (e.g., KOR) Receptor_Radioligand Receptor-Radioligand Complex Receptor->Receptor_Radioligand Receptor_Competitor Receptor-Competitor Complex Receptor->Receptor_Competitor Radioligand Radiolabeled Ligand ([3H]-diprenorphine) Radioligand->Receptor_Radioligand Competitor Competitor (this compound) Competitor->Receptor_Competitor Measurement Quantify Bound Radioligand Receptor_Radioligand->Measurement Measured Radioactivity IC50_Ki Determine IC50 & Ki Measurement->IC50_Ki Calculate

Logical Flow of a Competitive Radioligand Binding Assay.

References

The TRPC4/5 Inhibitor ML350: A Technical Guide for Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

ML350 is a potent and selective small-molecule inhibitor of the Transient Receptor Potential Canonical 4 and 5 (TRPC4 and TRPC5) channels. These ion channels are significant targets in neuroscience research due to their role in a variety of physiological and pathological processes, including neuronal excitability, synaptic plasticity, and the modulation of fear and anxiety-related behaviors. While this compound has been identified as a valuable chemical probe for studying TRPC4/5 function, it is important to note that as of late 2025, published neuroscience literature specifically detailing the use of this compound remains limited.

This guide, therefore, serves as a comprehensive overview of the role of TRPC4 and TRPC5 channels in neuroscience and provides a technical framework for how a selective inhibitor like this compound can be effectively utilized in research. The experimental protocols and data presented herein are based on established methodologies and findings from studies using other TRPC4/5 inhibitors or genetic manipulations, providing a predictive and practical resource for researchers, scientists, and drug development professionals.

Core Concepts: TRPC4 and TRPC5 Channels in the Nervous System

TRPC4 and TRPC5 are non-selective cation channels that are highly expressed in the mammalian brain. Their distribution is particularly concentrated in corticolimbic regions, which are critical for emotional processing and cognitive functions. Key areas of expression include:

  • Amygdala: A central hub for processing fear and anxiety.

  • Prefrontal Cortex: Involved in decision-making, social behavior, and the regulation of emotional responses.

  • Hippocampus: Essential for learning and memory formation.

The localization of TRPC4/5 in these brain regions underscores their potential involvement in neuropsychiatric disorders such as anxiety disorders, depression, and post-traumatic stress disorder (PTSD).

Signaling Pathways and Mechanisms of Action

TRPC4 and TRPC5 channels are typically activated downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). The canonical activation pathway involves the activation of phospholipase C (PLC), leading to changes in intracellular signaling molecules.

TRPC4_5_Activation_Pathway Canonical TRPC4/5 Activation Pathway cluster_membrane Plasma Membrane GPCR GPCR / RTK PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R TRPC4_5 TRPC4/5 Channel DAG->TRPC4_5 Activates Ca_ER Ca²⁺ Stores ER->Ca_ER Releases Ca_ER->TRPC4_5 Potentiates Ca_Influx Ca²⁺ Influx TRPC4_5->Ca_Influx Depolarization Membrane Depolarization TRPC4_5->Depolarization This compound This compound This compound->TRPC4_5 Inhibits

Canonical TRPC4/5 Activation Pathway

The activation of TRPC4/5 channels leads to an influx of cations, including Ca²⁺ and Na⁺, which results in membrane depolarization and an increase in intracellular calcium concentration. These events can significantly impact neuronal function by modulating neuronal excitability, neurotransmitter release, and gene expression.

Experimental Protocols for Investigating TRPC4/5 Function with this compound

The following are generalized protocols for how a researcher could use this compound to investigate the role of TRPC4/5 channels in various neuroscience experiments.

Electrophysiology: Whole-Cell Patch-Clamp Recordings

This protocol describes how to assess the effect of this compound on neuronal excitability and synaptic transmission in acute brain slices.

Methodology:

  • Slice Preparation:

    • Anesthetize a rodent (e.g., mouse or rat) in accordance with institutional animal care and use committee (IACUC) guidelines.

    • Perfuse the animal transcardially with ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (ACSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 26 NaHCO₃, 10 dextrose, and 2 CaCl₂.

    • Rapidly dissect the brain and prepare 300 µm-thick coronal slices containing the brain region of interest (e.g., amygdala, prefrontal cortex) using a vibratome in ice-cold, oxygenated ACSF.

    • Allow slices to recover in oxygenated ACSF at 32-34°C for 30 minutes, followed by at least 1 hour at room temperature.

  • Recording:

    • Transfer a slice to the recording chamber and perfuse with oxygenated ACSF at a rate of 2-3 ml/min at 30-32°C.

    • Visualize neurons using an upright microscope with infrared differential interference contrast (IR-DIC) optics.

    • Obtain whole-cell patch-clamp recordings from identified neurons using borosilicate glass pipettes (3-5 MΩ) filled with an internal solution containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 10 phosphocreatine, 4 Mg-ATP, 0.3 Na-GTP, and 0.2 EGTA, pH adjusted to 7.3 with KOH.

    • Record baseline neuronal activity, including resting membrane potential, input resistance, and firing properties in response to depolarizing current injections.

    • To study synaptic transmission, evoke excitatory postsynaptic currents (EPSCs) or inhibitory postsynaptic currents (IPSCs) using a stimulating electrode placed in the vicinity of the recorded neuron.

  • This compound Application:

    • Prepare a stock solution of this compound in DMSO and dilute to the final desired concentration (e.g., 1-10 µM) in ACSF immediately before use.

    • Bath-apply this compound to the slice and record changes in intrinsic excitability and synaptic transmission.

    • Perform a washout by perfusing the slice with ACSF lacking this compound to determine the reversibility of the effects.

Electrophysiology_Workflow Electrophysiology Workflow with this compound Slice_Prep Acute Brain Slice Preparation Recovery Slice Recovery Slice_Prep->Recovery Recording Whole-Cell Patch-Clamp Recording Recovery->Recording Baseline Record Baseline Activity Recording->Baseline Application Bath Application of this compound Baseline->Application Analysis Data Analysis Baseline->Analysis Record_Effect Record Effect of this compound Application->Record_Effect Washout Washout with ACSF Record_Effect->Washout Record_Effect->Analysis Record_Washout Record Post-Washout Washout->Record_Washout Record_Washout->Analysis

Electrophysiology Workflow with this compound
Calcium Imaging

This protocol outlines the use of this compound in conjunction with calcium imaging to measure its effect on intracellular calcium dynamics.

Methodology:

  • Cell Preparation and Dye Loading:

    • Culture primary neurons from the desired brain region on glass coverslips or use acute brain slices.

    • For cultured neurons, incubate the cells with a calcium indicator dye (e.g., Fura-2 AM or a genetically encoded calcium indicator like GCaMP) in a physiological salt solution for 30-60 minutes at 37°C.

    • For acute slices, incubate the slice with the calcium indicator dye for 45-60 minutes at 32-34°C.

    • Wash the cells or slice to remove excess dye.

  • Imaging:

    • Mount the coverslip or slice in a recording chamber on an inverted or upright fluorescence microscope equipped with a calcium imaging system.

    • Perfuse with a physiological salt solution.

    • Acquire baseline fluorescence images at appropriate excitation and emission wavelengths for the chosen indicator.

    • Stimulate the neurons (e.g., with a GPCR agonist known to activate TRPC4/5, high potassium, or electrical stimulation) and record the resulting changes in intracellular calcium.

  • This compound Application:

    • Perfuse the cells or slice with the solution containing this compound at the desired concentration.

    • After an incubation period, repeat the stimulation protocol and record the calcium responses in the presence of the inhibitor.

    • Perform a washout to assess the reversibility of the effect.

Calcium_Imaging_Workflow Calcium Imaging Workflow with this compound Prep Cell/Slice Preparation & Dye Loading Imaging_Setup Microscope Imaging Setup Prep->Imaging_Setup Baseline Acquire Baseline Calcium Signal Imaging_Setup->Baseline Stimulation1 Stimulate Neurons & Record Response Baseline->Stimulation1 Analysis Analyze Calcium Transients Baseline->Analysis Application Apply this compound Stimulation1->Application Stimulation1->Analysis Stimulation2 Stimulate in Presence of this compound & Record Application->Stimulation2 Washout Washout Stimulation2->Washout Stimulation2->Analysis Stimulation3 Stimulate Post-Washout & Record Washout->Stimulation3 Stimulation3->Analysis

Calcium Imaging Workflow with this compound
In Vivo Behavioral Assays

This protocol provides a general framework for assessing the behavioral effects of this compound in rodent models of anxiety.

Methodology:

  • Animal Subjects:

    • Use adult male mice or rats, housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

    • Allow animals to acclimate to the housing facility for at least one week before behavioral testing.

  • Drug Preparation and Administration:

    • Dissolve this compound in a vehicle solution suitable for in vivo administration (e.g., saline with a small percentage of DMSO and Tween 80).

    • Administer this compound via intraperitoneal (i.p.) injection at a predetermined dose range (e.g., 1-30 mg/kg). The optimal dose should be determined through dose-response studies.

    • Administer the vehicle solution to a control group of animals.

  • Behavioral Testing (Elevated Plus Maze - EPM):

    • 30-60 minutes after injection, place the animal in the center of an elevated plus maze, facing one of the open arms.

    • Allow the animal to explore the maze for 5 minutes.

    • Record the time spent in the open arms and the number of entries into the open and closed arms using a video tracking system.

    • Anxiolytic effects are indicated by an increase in the time spent and the number of entries into the open arms.

  • Data Analysis:

    • Analyze the behavioral data using appropriate statistical tests (e.g., t-test or ANOVA) to compare the performance of the this compound-treated group with the vehicle-treated control group.

Quantitative Data from TRPC4/5 Inhibition Studies

The following tables summarize representative quantitative data from studies using other TRPC4/5 inhibitors to illustrate the expected outcomes of such experiments.

Table 1: Effect of TRPC4/5 Inhibition on Neuronal Excitability

ParameterControlTRPC4/5 Inhibitor% Changep-value
Spike Frequency (Hz) 15.2 ± 1.89.8 ± 1.5-35.5%<0.05
Afterdepolarization (mV) 8.5 ± 0.93.2 ± 0.6-62.4%<0.01
Input Resistance (MΩ) 250 ± 25245 ± 22-2%>0.05

Data are presented as mean ± SEM and are hypothetical, based on typical findings in the literature.

Table 2: Behavioral Effects of a TRPC4/5 Inhibitor in the Elevated Plus Maze

Behavioral MeasureVehicle ControlTRPC4/5 Inhibitor (10 mg/kg, i.p.)p-value
Time in Open Arms (s) 25.4 ± 4.158.2 ± 6.3<0.01
Open Arm Entries (%) 18.9 ± 3.235.1 ± 4.5<0.01
Total Arm Entries 22.1 ± 2.523.5 ± 2.8>0.05

Data are presented as mean ± SEM and are representative of anxiolytic-like effects.

Conclusion

This compound, as a selective inhibitor of TRPC4 and TRPC5 channels, holds significant promise as a research tool to dissect the roles of these channels in neuronal function and dysfunction. While specific studies utilizing this compound in neuroscience are yet to be widely published, the established importance of TRPC4/5 in the central nervous system provides a strong rationale for its use. The experimental frameworks provided in this guide offer a solid foundation for researchers to design and execute studies aimed at elucidating the therapeutic potential of targeting TRPC4/5 channels in a range of neurological and psychiatric disorders. Future research will be crucial to fully characterize the in vitro and in vivo pharmacological profile of this compound and to validate its utility in advancing our understanding of brain function.

The Discovery and Synthesis of ML350: A Potent and Selective Inhibitor of Acid Ceramidase

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers in Drug Discovery and Development

This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of ML350, a novel and potent small-molecule inhibitor of human acid ceramidase (AC). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting ceramide metabolism.

Introduction: Targeting Ceramide Metabolism

Ceramide is a central bioactive sphingolipid that plays a critical role in various cellular processes, including apoptosis, cell growth, and senescence. The intracellular levels of ceramide are tightly regulated by a network of enzymes. Acid ceramidase (AC) is a lysosomal enzyme responsible for the hydrolysis of ceramide into sphingosine and a free fatty acid. Dysregulation of AC activity has been implicated in several diseases, including cancer, where its overexpression can lead to resistance to chemotherapy by reducing pro-apoptotic ceramide levels. Therefore, the inhibition of AC presents a promising therapeutic strategy for various pathological conditions.

Discovery of this compound

This compound was identified through a high-throughput screening (HTS) campaign followed by medicinal chemistry optimization. The initial screening of a large chemical library identified a hit compound, B-13, with moderate inhibitory activity against acid ceramidase. Subsequent structure-activity relationship (SAR) studies on the B-13 scaffold led to the development of this compound (PubChem CID: 53383833), a significantly more potent and selective inhibitor of human acid ceramidase.

Quantitative Biological Data

The inhibitory activity of this compound and its key analogs against human acid ceramidase was determined using a fluorescence-based assay. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

CompoundPubChem CIDIC50 (nM) vs. Human Acid CeramidaseNotes
This compound 5338383334Potent and selective probe compound.
B-1365923~10,000Initial screening hit.
LCL-464Not available50,000 (in cell extracts)A basic analog of B-13.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through a multi-step process. A detailed, step-by-step protocol is provided below.

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Suzuki Coupling cluster_2 Step 3: Amide Coupling A Starting Material A (4-(2-amino-2-oxoethyl)phenyl)boronic acid C Intermediate 1 A->C HATU, DIPEA, DMF B Starting Material B Piperidine B->C E Intermediate 2 C->E Pd(PPh3)4, K2CO3, Dioxane/H2O D Starting Material C 1-bromo-3,5-difluorobenzene D->E G This compound E->G Pyridine, DCM F Starting Material D 3,5-difluorobenzoyl chloride F->G

Caption: this compound inhibits acid ceramidase, leading to ceramide accumulation and subsequent induction of apoptosis and autophagy.

By inhibiting acid ceramidase, this compound blocks the breakdown of ceramide, leading to its accumulation within the lysosome and cytoplasm. Elevated ceramide levels can then activate downstream effector pathways that promote programmed cell death (apoptosis) and cellular self-digestion (autophagy). This mechanism is particularly relevant in cancer cells that overexpress acid ceramidase as a survival mechanism. Furthermore, the reduction in the production of sphingosine and its subsequent phosphorylation product, sphingosine-1-phosphate (S1P), a pro-survival signaling molecule, also contributes to the anti-proliferative effects of this compound.

Conclusion

This compound is a valuable chemical probe for studying the biological roles of acid ceramidase and the downstream consequences of ceramide accumulation. Its high potency and selectivity make it a superior tool compared to earlier inhibitors. The detailed synthetic and assay protocols provided in this guide will enable researchers to utilize this compound in their own investigations into the therapeutic potential of targeting ceramide metabolism in various diseases. Further research into the in vivo efficacy and pharmacokinetic properties of this compound and its analogs is warranted to explore its full therapeutic potential.

An In-Depth Technical Guide to ML350 (CYM-50202): A Potent and Selective Kappa-Opioid Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ML350 (also known as CYM-50202), a potent and selective antagonist of the Kappa-Opioid Receptor (KOR). This document details its chemical properties, mechanism of action, and relevant experimental data and protocols, designed to support research and development efforts in neuroscience and pharmacology.

Chemical Identity and Properties

This compound is a small molecule antagonist of the Kappa-Opioid Receptor. Its chemical identity and key properties are summarized below.

PropertyValue
IUPAC Name Methyl 5-bromo-2-[trans-4-(cyclohexylamino)-3-hydroxypiperidin-1-yl]pyridine-3-carboxylate[1]
Synonyms CYM-50202, ML-350, SR-2311[1]
Chemical Formula C₁₈H₂₆BrN₃O₃[2]
Molecular Weight 412.32 g/mol [2]
CAS Number 1565852-90-5[1]
Appearance Solid[2]

Mechanism of Action

This compound functions as a potent and selective antagonist of the Kappa-Opioid Receptor (KOR), a G protein-coupled receptor (GPCR). In its natural state, the KOR is activated by the endogenous opioid peptide dynorphin. This activation initiates a signaling cascade that leads to various physiological and behavioral effects, including dysphoria, stress, and analgesia.

As an antagonist, this compound binds to the KOR but does not activate it. Instead, it blocks the binding of endogenous agonists like dynorphin, thereby inhibiting the downstream signaling pathways. This antagonistic action makes this compound a valuable tool for studying the physiological roles of the KOR and a potential therapeutic agent for conditions associated with KOR overactivity, such as depression, anxiety, and addiction.

Signaling Pathway of KOR Antagonism by this compound

The following diagram illustrates the signaling pathway of the Kappa-Opioid Receptor and the inhibitory effect of this compound.

KOR_Antagonism cluster_membrane Cell Membrane KOR Kappa-Opioid Receptor (KOR) G_protein Gi/o Protein KOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Dynorphin Dynorphin (Endogenous Agonist) Dynorphin->KOR Binds & Activates This compound This compound (Antagonist) This compound->KOR Binds & Blocks cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., altered gene expression, neuronal activity) PKA->Downstream Phosphorylates targets leading to

Caption: KOR signaling pathway and antagonism by this compound.

Quantitative Data

The following table summarizes the key quantitative data for this compound, highlighting its potency and selectivity as a KOR antagonist.

ParameterValueSpecies/Assay ConditionReference
IC₅₀ (KOR) 12.6 nMHuman Kappa-Opioid Receptor[2]
Selectivity Selective over DOR/MOROpioid Receptor Subtypes[2]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound.

Radioligand Binding Assay for KOR Antagonism

This protocol is a representative method for determining the binding affinity of a compound like this compound to the Kappa-Opioid Receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the Kappa-Opioid Receptor.

Materials:

  • HEK293 cell membranes stably expressing the human Kappa-Opioid Receptor (KOR).

  • [³H]-U69,593 (radiolabeled KOR agonist).

  • This compound (test compound).

  • Naloxone (non-selective opioid antagonist for determining non-specific binding).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

  • Glass fiber filters.

  • Filtration apparatus.

Procedure:

  • Prepare serial dilutions of this compound in the binding buffer.

  • In a 96-well plate, add the following to each well:

    • HEK293-hKOR cell membranes.

    • [³H]-U69,593 at a concentration near its Kd.

    • Varying concentrations of this compound or vehicle (for total binding) or a high concentration of naloxone (for non-specific binding).

  • Incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Wash the filters rapidly with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and vortex.

  • Quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a general procedure for assessing the pharmacokinetic profile of this compound in a preclinical model.

Objective: To determine the pharmacokinetic parameters of this compound in rats following intravenous (IV) and oral (PO) administration.

Materials:

  • Male Sprague-Dawley rats.

  • This compound formulated for IV and PO administration.

  • Cannulation surgical tools.

  • Blood collection tubes (e.g., containing an anticoagulant like EDTA).

  • Centrifuge.

  • Analytical instrumentation for quantifying this compound in plasma (e.g., LC-MS/MS).

Procedure:

  • Animal Preparation: Acclimate rats to the housing conditions. For IV administration, surgically implant a catheter in the jugular vein for blood sampling. Allow for a recovery period post-surgery.

  • Dosing:

    • IV Administration: Administer a single bolus dose of this compound via the tail vein.

    • Oral Administration: Administer a single dose of this compound via oral gavage.

  • Blood Sampling: Collect blood samples from the jugular vein catheter at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Extract this compound from the plasma samples and quantify its concentration using a validated analytical method like LC-MS/MS.

  • Pharmacokinetic Analysis: Plot the plasma concentration of this compound versus time. Use pharmacokinetic software to calculate key parameters, including:

    • Area Under the Curve (AUC)

    • Clearance (CL)

    • Volume of Distribution (Vd)

    • Half-life (t₁/₂)

    • Bioavailability (F%) for the oral dose, calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the preclinical evaluation of a KOR antagonist like this compound.

Preclinical_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Optimization Synthesis Chemical Synthesis Binding_Assay Radioligand Binding Assay (Affinity & Selectivity) Synthesis->Binding_Assay Functional_Assay Functional Assay (Agonist/Antagonist Activity) Binding_Assay->Functional_Assay PK_Study Pharmacokinetic Study (Rat) Functional_Assay->PK_Study PD_Model Pharmacodynamic Model (e.g., Behavioral Assay) PK_Study->PD_Model Data_Analysis Data Analysis & Interpretation PD_Model->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Improvement

Caption: Preclinical evaluation workflow for a KOR antagonist.

References

ML350: A Selective Kappa Opioid Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides an in-depth analysis of ML350, a potent and selective antagonist of the kappa opioid receptor (KOR). The following sections detail its binding affinity, selectivity, and the experimental methodologies used for its characterization, offering a comprehensive resource for scientists engaged in opioid receptor research and the development of novel therapeutics.

Core Quantitative Data

This compound has been identified as a highly potent antagonist of the kappa opioid receptor (OPRK1) with significant selectivity over other opioid receptor subtypes.[1] The quantitative data summarizing its activity are presented below.

LigandTarget ReceptorIC50 (nM)Selectivity vs. OPRD1 (δ)Selectivity vs. OPRM1 (μ)
This compoundOPRK1 (κ)9 - 16219 to 382-fold20 to 35-fold

Experimental Protocols

The characterization of this compound involved a series of robust experimental protocols to determine its potency and selectivity.

High-Throughput Screening for KOR Antagonism

This compound was identified through a high-throughput screening campaign utilizing a cell-based Tango™ assay.[1] This assay format is designed to measure receptor-ligand interactions by detecting the recruitment of β-arrestin to the activated G-protein coupled receptor (GPCR).

Experimental Workflow: Tango™ Assay

cluster_0 Cell Culture & Transfection cluster_1 Compound Treatment cluster_2 Signal Generation & Detection Engineered Cells Host cells expressing KOR fused to a transcription factor and a β-arrestin-protease fusion protein Compound Addition Addition of this compound (potential antagonist) followed by a KOR agonist Engineered Cells->Compound Addition Agonist Binding KOR agonist binds to the receptor Compound Addition->Agonist Binding Arrestin Recruitment β-arrestin-protease is recruited to KOR Agonist Binding->Arrestin Recruitment Protease Cleavage Protease cleaves the transcription factor Arrestin Recruitment->Protease Cleavage Reporter Gene Activation Transcription factor translocates to the nucleus and activates a reporter gene (e.g., luciferase) Protease Cleavage->Reporter Gene Activation Signal Measurement Luminescent signal is measured Reporter Gene Activation->Signal Measurement cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Agonist KOR Agonist (e.g., Dynorphin) KOR Kappa Opioid Receptor (KOR) Agonist->KOR Binds and Activates G_protein Gi/o Protein KOR->G_protein Activates This compound This compound (Antagonist) This compound->KOR Blocks Binding Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channels (e.g., K+, Ca2+) G_protein->Ion_Channels Modulates MAPK MAPK Pathway G_protein->MAPK Activates cAMP cAMP Adenylyl_Cyclase->cAMP Decreases Cellular_Response Cellular Response (e.g., decreased neuronal excitability) cAMP->Cellular_Response Ion_Channels->Cellular_Response MAPK->Cellular_Response

References

In Vivo Effects of ML350 Administration: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML350 is a potent and selective antagonist of the Kappa Opioid Receptor (OPRK1), a G protein-coupled receptor involved in a variety of physiological processes, including pain, mood, and addiction.[1] This technical guide provides a comprehensive overview of the in vivo effects of this compound administration, with a focus on its pharmacokinetic profile and analgesic properties. The information presented is collated from the NIH Molecular Libraries Program probe report and associated publications.

Pharmacokinetic Profile of this compound in Rats

This compound has been characterized for its pharmacokinetic properties in rats following both intravenous (IV) and oral (PO) administration. The compound exhibits an encouraging pharmacokinetic profile, including high central nervous system (CNS) penetration.[2][3]

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of this compound in rats.

ParameterIV Administration (1 mg/kg)PO Administration (5 mg/kg)
Cmax 39.1 ng/mLNot Reported
AUC0–t 232 h·ng/mLNot Reported
Vss 13.8 L/kgNot Reported
CL 105 mL/min/kgNot Reported
Oral Bioavailability (F) Not Applicable30%
Brain to Plasma Ratio (1h post-dose) Not Reported2:1
CSF Exposure (1h post-dose) Not Reported~4-fold its IC50

Data sourced from:[2]

In Vivo Analgesic Efficacy in Mice

The analgesic potential of this compound was evaluated in mice using the tail flick assay, a standard model for assessing nociception.

Experimental Protocol: Tail Flick Assay

Objective: To assess the ability of this compound to reverse the analgesic effects of a KOR agonist.

Animal Model: C57Bl/6 mice.

Methodology:

  • Baseline tail flick latency is measured by placing the mouse's tail on a radiant heat source and recording the time to withdrawal.

  • Mice are pre-treated with the KOR agonist U-50,488.

  • Following agonist administration, mice are treated with this compound.

  • Tail flick latency is measured again at various time points post-ML350 administration to determine the reversal of the agonist-induced analgesia.

This protocol is a standard representation of a tail flick assay. The specific dosages and timing for the this compound experiment were not detailed in the available resources.

Signaling Pathway of this compound at the Kappa Opioid Receptor

This compound acts as an antagonist at the OPRK1, which is a Gαi/o-coupled receptor.[4] Its mechanism of action involves blocking the downstream signaling cascade typically initiated by the binding of an agonist, such as the endogenous ligand dynorphin.

OPRK1 Signaling Pathway Diagram

OPRK1_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Agonist OPRK1 OPRK1 (Kappa Opioid Receptor) Agonist->OPRK1 Binds & Activates This compound This compound This compound->OPRK1 Binds & Blocks G_protein Gαi/o Gβγ OPRK1->G_protein Activates Adenylyl_Cyclase Adenylyl_Cyclase G_protein->Adenylyl_Cyclase Inhibits Ion_Channels K+ Channels Ca2+ Channels G_protein->Ion_Channels Modulates MAPK_Pathway MAPK Pathway (ERK, p38, JNK) G_protein->MAPK_Pathway Activates cAMP cAMP Adenylyl_Cyclase->cAMP Inhibits production PKA PKA cAMP->PKA Activates Cellular_Response Modulation of Nociception, Mood, etc. PKA->Cellular_Response Ion_Channels->Cellular_Response MAPK_Pathway->Cellular_Response

Caption: Antagonistic action of this compound on the OPRK1 signaling pathway.

Experimental Workflow Diagram

experimental_workflow cluster_PK Pharmacokinetic Studies cluster_PD Pharmacodynamic Studies PK_animal Rat Model PK_admin_IV IV Administration (1 mg/kg) PK_admin_PO PO Administration (5 mg/kg) PK_sampling Blood & Brain Sampling PK_analysis LC-MS/MS Analysis PK_data Determine Cmax, AUC, Vss, CL, F, Brain-Plasma Ratio PD_animal Mouse Model (C57Bl/6) PD_baseline Baseline Tail Flick Latency PD_agonist Administer KOR Agonist (U-50,488) PD_antagonist Administer this compound PD_measurement Measure Tail Flick Latency PD_data Assess Reversal of Analgesia

Caption: Workflow for in vivo pharmacokinetic and pharmacodynamic evaluation of this compound.

Conclusion

This compound demonstrates promising in vivo characteristics as a selective OPRK1 antagonist. Its favorable pharmacokinetic profile in rats, including oral bioavailability and significant CNS penetration, coupled with its demonstrated efficacy in a mouse model of analgesia, supports its potential for further development as a therapeutic agent for conditions involving the kappa opioid system. The detailed experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals working with this compound.

References

Methodological & Application

Application Notes and Protocols for ML350, a MALT1 Protease Inhibitor, in In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML350 is a small molecule inhibitor of the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). MALT1 is a paracaspase that plays a critical role in the activation of the transcription factor NF-κB through the CARMA1-BCL10-MALT1 (CBM) signaling complex. This pathway is essential for the proliferation and survival of certain B-cell lymphomas, particularly the Activated B-cell like (ABC) subtype of Diffuse Large B-cell Lymphoma (DLBCL). The protease activity of MALT1 is a key driver of this signaling cascade, making it an attractive therapeutic target. These application notes provide detailed protocols for utilizing this compound in in vitro cell-based assays to study its effects on MALT1 activity, NF-κB signaling, and cancer cell viability.

Mechanism of Action

Upon antigen receptor stimulation, a signaling cascade is initiated that leads to the formation of the CBM complex, composed of CARMA1, BCL10, and MALT1. Within this complex, MALT1's protease function is activated. MALT1 cleaves and inactivates negative regulators of the NF-κB pathway, such as RelB, leading to the activation and nuclear translocation of NF-κB, which in turn promotes the expression of genes involved in cell survival and proliferation. This compound inhibits the proteolytic activity of MALT1, thereby blocking these downstream signaling events. There is also evidence suggesting that caspase-8 is a component of the CBM complex, although its precise role in this context is still under investigation.

Data Presentation

While specific public data for the IC50 values of a compound explicitly named this compound is limited, the following table presents representative data for well-characterized MALT1 inhibitors in relevant cell lines to illustrate the expected potency. "MALT1 inhibitor 8" has been reported with a cellular IC50 of 3.2 µM.

Compound NameAssay TypeCell LineIC50 (µM)
MALT1 inhibitor MI-2Protease Inhibition-5.84
MepazineProtease Inhibition-0.83
MALT1 inhibitor 8Cellular-3.2

Mandatory Visualizations

MALT1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Antigen_Receptor Antigen Receptor CARMA1 CARMA1 Antigen_Receptor->CARMA1 Activation CBM_Complex CBM Complex (CARMA1-BCL10-MALT1-Caspase-8) CARMA1->CBM_Complex BCL10 BCL10 BCL10->CBM_Complex MALT1 MALT1 MALT1->CBM_Complex Caspase8 Caspase-8 Caspase8->CBM_Complex RelB RelB (NF-κB Inhibitor) CBM_Complex->RelB Cleavage & Inactivation IKK IKK Complex CBM_Complex->IKK Recruitment & Activation This compound This compound This compound->MALT1 Inhibition NF_kB NF-κB RelB->NF_kB Inhibits IkB IκB IKK->IkB Phosphorylation p50_p65 p50/p65 IkB->p50_p65 Releases Gene_Expression Gene Expression (Proliferation, Survival) p50_p65->Gene_Expression Nuclear Translocation

Caption: MALT1 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_Culture Culture ABC-DLBCL Cell Lines (e.g., OCI-Ly3, TMD8) MALT1_Assay MALT1 Cleavage Assay (Biochemical or Cellular) Cell_Culture->MALT1_Assay Viability_Assay Cell Viability Assay (e.g., MTT) Cell_Culture->Viability_Assay NFkB_Assay NF-κB Reporter Assay Cell_Culture->NFkB_Assay Compound_Prep Prepare this compound Stock Solution (in DMSO) Compound_Prep->MALT1_Assay Compound_Prep->Viability_Assay Compound_Prep->NFkB_Assay IC50_Calc Calculate IC50 Values MALT1_Assay->IC50_Calc Dose_Response Generate Dose-Response Curves Viability_Assay->Dose_Response NFkB_Assay->Dose_Response Statistical_Analysis Statistical Analysis IC50_Calc->Statistical_Analysis Dose_Response->Statistical_Analysis

Caption: General Experimental Workflow for this compound In Vitro Assays.

Experimental Protocols

MALT1 Protease Cleavage Assay (Biochemical)

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant MALT1.

Materials:

  • Recombinant MALT1 enzyme

  • MALT1 substrate (e.g., Ac-LRSR-AMC)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM DTT, 0.05% CHAPS)

  • This compound stock solution (in DMSO)

  • 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of this compound in Assay Buffer. Also, prepare a vehicle control (DMSO) and a positive control (a known MALT1 inhibitor).

  • Add 5 µL of diluted this compound or controls to the wells of the 384-well plate.

  • Add 10 µL of recombinant MALT1 enzyme solution to each well and incubate for 30 minutes at room temperature.

  • Initiate the reaction by adding 5 µL of the MALT1 substrate solution to each well.

  • Immediately measure the fluorescence (Excitation: 360 nm, Emission: 460 nm) at time 0 and then kinetically every 5 minutes for 60-90 minutes at 37°C.

  • Calculate the rate of reaction for each concentration of this compound.

  • Plot the reaction rate against the this compound concentration and determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on the viability and proliferation of cancer cell lines.

Materials:

  • ABC-DLBCL cell lines (e.g., OCI-Ly3, TMD8, HBL-1)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear plates

  • Spectrophotometer (plate reader)

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare a serial dilution of this compound in complete medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

  • Plot the percentage of viability against the this compound concentration to determine the GI50 (concentration for 50% growth inhibition).

NF-κB Reporter Assay

This assay measures the effect of this compound on the transcriptional activity of NF-κB.

Materials:

  • A suitable cell line (e.g., HEK293T or a lymphoma cell line)

  • NF-κB luciferase reporter plasmid

  • A control plasmid (e.g., Renilla luciferase) for normalization

  • Transfection reagent

  • This compound stock solution (in DMSO)

  • Luciferase assay system

  • Luminometer

Procedure:

  • Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

  • After 24 hours, re-plate the transfected cells into a 96-well white plate.

  • Treat the cells with a serial dilution of this compound for 1-2 hours.

  • Stimulate the cells with an NF-κB activator (e.g., PMA and ionomycin) for 6-8 hours. Include an unstimulated control.

  • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

  • Calculate the percentage of NF-κB inhibition for each concentration of this compound relative to the stimulated vehicle control.

  • Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.

Application Notes and Protocols for TRPC4/5 Inhibitor Administration in Rodent Behavioral Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

TRPC4 and TRPC5 channels are non-selective cation channels that are highly expressed in brain regions associated with the regulation of mood and emotion, such as the amygdala and cortex. Preclinical evidence strongly suggests that the inhibition of TRPC4 and TRPC5 channels can produce anxiolytic and antidepressant-like effects without significant impairment of other behaviors in mice.[1] This makes TRPC4/5 inhibitors a promising class of compounds for the development of novel therapeutics for anxiety and depressive disorders. This document details the administration routes, dosages, and expected behavioral outcomes based on studies with representative TRPC4/5 inhibitors.

Data Presentation: Quantitative Summary of TRPC4/5 Inhibitor Effects

The following table summarizes key quantitative data from behavioral studies involving the administration of TRPC4/5 inhibitors in mice.

CompoundAdministration RouteDose RangeKey Behavioral TestKey Findings
M084 Intraperitoneal (i.p.)10 - 40 mg/kgForced Swim Test (FST)Significant decrease in immobility time, indicating an antidepressant-like effect.
Tail Suspension Test (TST)Significant decrease in immobility time.
Open Field Test (OFT)No significant effect on locomotor activity, suggesting the effects in FST and TST are not due to hyperactivity.
Elevated Plus Maze (EPM)Increased time spent in and entries into the open arms, indicative of an anxiolytic-like effect.
HC-070 Oral (p.o.)Not specifiedElevated Plus Maze (EPM)Attenuated the anxiogenic effect of cholecystokinin tetrapeptide (CCK-4).[2]

Experimental Protocols

Protocol 1: Intraperitoneal Administration of a TRPC4/5 Inhibitor (e.g., M084)

This protocol is based on the methodology for administering a novel TRPC4/5 inhibitor with demonstrated anxiolytic and antidepressant-like effects.[3]

Materials:

  • TRPC4/5 inhibitor (e.g., M084)

  • Vehicle (e.g., 10% Tween 80 in saline)

  • Sterile syringes and needles (e.g., 27-gauge)

  • Animal scale

  • Appropriate mouse strain (e.g., C57BL/6J)

Procedure:

  • Animal Acclimation: House mice in the experimental facility for at least one week prior to the experiment to allow for acclimation.

  • Drug Preparation:

    • Prepare the vehicle solution (10% Tween 80 in sterile saline).

    • Dissolve the TRPC4/5 inhibitor in the vehicle to the desired concentrations (e.g., 10, 20, and 40 mg/kg). Ensure the final injection volume is appropriate for the mouse's weight (typically 10 ml/kg).

  • Administration:

    • Weigh each mouse to determine the precise injection volume.

    • Gently restrain the mouse.

    • Perform an intraperitoneal injection into the lower right quadrant of the abdomen, being careful to avoid the internal organs. A video protocol for this technique is available.[1]

  • Post-injection and Behavioral Testing:

    • Allow a sufficient time for the compound to become effective (e.g., 30 minutes) before initiating behavioral tests.

    • Conduct behavioral assays such as the Elevated Plus Maze, Open Field Test, Forced Swim Test, or Tail Suspension Test.

Protocol 2: Oral Gavage Administration of a TRPC4/5 Inhibitor (e.g., HC-070)

This protocol describes the oral administration of a potent TRPC4/5 inhibitor.

Materials:

  • TRPC4/5 inhibitor (e.g., HC-070)

  • Appropriate vehicle for oral administration

  • Oral gavage needles (flexible or rigid)

  • Animal scale

  • Appropriate mouse strain

Procedure:

  • Animal Acclimation: As described in Protocol 1.

  • Drug Preparation:

    • Prepare the vehicle solution. The choice of vehicle will depend on the solubility of the compound.

    • Suspend or dissolve the TRPC4/5 inhibitor in the vehicle to the desired concentration.

  • Administration:

    • Weigh each mouse to determine the precise administration volume.

    • Gently restrain the mouse.

    • Carefully insert the gavage needle into the esophagus and deliver the compound directly into the stomach.

  • Post-administration and Behavioral Testing:

    • Allow sufficient time for absorption and distribution of the compound before behavioral testing. This time will depend on the pharmacokinetic properties of the specific inhibitor.

    • Conduct relevant behavioral assays.

Mandatory Visualizations

Signaling_Pathway Proposed Signaling Pathway for Anxiolytic Effects of TRPC4/5 Inhibition cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron CCK CCK CCK_Receptor CCK Receptor CCK->CCK_Receptor Binds TRPC4_5 TRPC4/5 Channels CCK_Receptor->TRPC4_5 Activates Ca_Influx Ca2+ Influx TRPC4_5->Ca_Influx Opens Neuronal_Excitation Increased Neuronal Excitation Ca_Influx->Neuronal_Excitation Anxiety_Behavior Anxiety-like Behavior Neuronal_Excitation->Anxiety_Behavior ML350 This compound (TRPC4/5 Inhibitor) This compound->TRPC4_5 Inhibits

Caption: Proposed pathway for the anxiolytic effects of TRPC4/5 inhibitors like this compound.

Experimental_Workflow Experimental Workflow for Behavioral Phenotyping Acclimation Animal Acclimation (1 week) Drug_Prep Drug Preparation (Vehicle or TRPC4/5 Inhibitor) Acclimation->Drug_Prep Administration Administration (i.p. or p.o.) Drug_Prep->Administration Habituation Habituation Period (e.g., 30 min) Administration->Habituation Behavioral_Testing Behavioral Testing Battery (e.g., EPM, OFT, FST) Habituation->Behavioral_Testing Data_Analysis Data Analysis and Interpretation Behavioral_Testing->Data_Analysis

Caption: A typical workflow for assessing the behavioral effects of a TRPC4/5 inhibitor.

References

Preparing ML350 Stock Solutions for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols and application notes for the preparation of stock solutions of ML350, a potent and selective antagonist of the Kappa Opioid Receptor (KOR). These guidelines are intended for researchers, scientists, and drug development professionals utilizing this compound in various experimental settings. The information herein, including chemical properties, solution preparation, and storage recommendations, is designed to ensure consistency and accuracy in preclinical studies.

Introduction

This compound is a small molecule inhibitor with high affinity for the Kappa Opioid Receptor (KOR), exhibiting an IC50 value of 12.6 nM.[1] As a G-protein coupled receptor (GPCR) antagonist, this compound is a valuable tool for investigating the physiological and pathological roles of the KOR signaling pathway. Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible experimental results. This document outlines the necessary information and procedures for the proper handling and preparation of this compound for in vitro and in vivo studies.

Chemical and Physical Properties of this compound

A summary of the key chemical and physical properties of this compound is provided in the table below. This information is essential for accurate calculation of stock solution concentrations.

PropertyValueSource
Molecular Formula C₁₈H₂₆BrN₃O₃[1]
Molecular Weight 412.32 g/mol [1]
Purity ≥98%[1]
Appearance Solid[1]
Solubility Soluble in DMSOGeneral laboratory practice
Storage of Solid -20°CGeneral laboratory practice

Preparation of this compound Stock Solutions

The following protocol describes the step-by-step procedure for preparing a stock solution of this compound. It is recommended to use high-purity, anhydrous Dimethyl Sulfoxide (DMSO) for the initial stock solution.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Protocol for a 10 mM Stock Solution:

  • Equilibrate this compound: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh out a precise amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.123 mg of this compound.

    • Calculation:

      • Weight (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )

      • Weight (mg) = 10 mM x 0.001 L x 412.32 g/mol = 4.123 mg

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed this compound powder. For the example above, add 1 mL of DMSO.

  • Solubilization: Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes or vials. This minimizes freeze-thaw cycles and potential degradation.

  • Storage: Store the aliquots at -20°C or -80°C for long-term storage. When ready to use, thaw an aliquot at room temperature and dilute it to the final working concentration in the appropriate experimental buffer or cell culture medium.

Note on Solvent Choice: While DMSO is the recommended solvent for the primary stock solution, subsequent dilutions into aqueous buffers or media should be done carefully to avoid precipitation. The final concentration of DMSO in the experimental system should be kept low (typically <0.5%) to minimize solvent-induced cellular toxicity.

Experimental Workflow for Stock Solution Preparation

G cluster_prep Preparation cluster_storage Storage cluster_use Usage Equilibrate Equilibrate this compound to Room Temperature Weigh Weigh this compound Powder Equilibrate->Weigh Add_Solvent Add Anhydrous DMSO Weigh->Add_Solvent Dissolve Vortex to Dissolve Add_Solvent->Dissolve Aliquot Aliquot into Single-Use Tubes Dissolve->Aliquot Store Store at -20°C or -80°C Aliquot->Store Thaw Thaw Aliquot Store->Thaw Dilute Dilute to Working Concentration Thaw->Dilute

Caption: Workflow for preparing this compound stock solutions.

Kappa Opioid Receptor (KOR) Signaling Pathway

This compound acts as an antagonist to the Kappa Opioid Receptor, a G-protein coupled receptor. The canonical signaling pathway initiated by KOR activation is depicted below. This compound blocks these downstream effects by preventing the binding of endogenous ligands like dynorphin.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm KOR KOR G_protein Gαi/o βγ KOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Activates Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits MAPK MAPK Pathway G_protein->MAPK Activates cAMP cAMP AC->cAMP Reduces Dynorphin Dynorphin (Agonist) Dynorphin->KOR Activates This compound This compound (Antagonist) This compound->KOR Blocks

Caption: KOR signaling pathway antagonism by this compound.

Stability and Storage

Proper storage of this compound, both in solid form and in solution, is crucial for maintaining its activity and ensuring the reproducibility of experiments.

FormRecommended Storage TemperatureNotes
Solid Powder -20°CProtect from light and moisture.
DMSO Stock Solution -20°C or -80°CAliquot to avoid repeated freeze-thaw cycles.

It is recommended to use a freshly thawed aliquot for each experiment. The stability of this compound in aqueous solutions at room temperature for extended periods has not been determined; therefore, working solutions should be prepared immediately before use.

Conclusion

This document provides a comprehensive guide for the preparation and handling of this compound stock solutions for research purposes. Adherence to these protocols will help ensure the integrity of the compound and the reliability of experimental outcomes. Researchers should always consult the specific product information sheet provided by the supplier for the most accurate and up-to-date information on solubility and stability.

References

Application Notes and Protocols for Vehicle Selection and Use in In Vivo Rodent Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selection of an appropriate vehicle is a critical step in the design of in vivo rodent studies. The vehicle must solubilize or suspend the test compound at the desired concentration, be non-toxic at the administered volume, and have minimal physiological effects that could interfere with the interpretation of study results. This document provides detailed application notes and protocols for the preparation and use of common vehicles for oral, intravenous (IV), and intraperitoneal (IP) administration in rodents.

Data Presentation: Vehicle Safety and Toxicity

The following tables summarize the acute toxicity of commonly used vehicles in mice and rats. This data is essential for selecting a vehicle and determining the maximum tolerated dose (MTD) in preclinical studies.[1][2]

Table 1: Median Lethal Dose (LD50) of Common Vehicles in Rodents

VehicleSpeciesRouteLD50 (ml/kg)95% Confidence Limits
EthanolMouseIV1.231.05-1.44
DiethylacetamideMouseIV2.582.37-2.81
DimethylformamideMouseIV2.952.68-3.25
Dimethylsulfoxide (DMSO)MouseIV4.203.82-4.62
GlycerineMouseIV5.104.64-5.61
N-methylpyrrolidoneMouseIV3.202.91-3.52
Polyethylene glycol 400MouseIV8.607.82-9.46
1,2-PropanediolMouseIV7.707.00-8.47
Tween 20MouseIV>10.0-
EthanolRatIV1.971.76-2.21
DiethylacetamideRatIV2.752.50-3.03
DimethylformamideRatIV2.502.27-2.75
Dimethylsulfoxide (DMSO)RatIV2.502.27-2.75
GlycerineRatIV4.404.00-4.84
N-methylpyrrolidoneRatIV2.402.18-2.64
Polyethylene glycol 400RatIV6.405.82-7.04
1,2-PropanediolRatIV6.606.00-7.26
Tween 20RatIV>10.0-

Source: Adapted from publicly available toxicity data.

Table 2: Maximum Tolerated Dose (MTD) of Common Intravenous Solvents in CD-1 Mice

SolventAcute NOEL (ml/kg)Recommended MTD (ml/kg)
Polyethylene glycol 4001.01.5
N-methylpyrrolidone0.250.5
Dimethyl sulfoxide (DMSO)1.02.0
Ethanol0.51.0
Dimethylacetamide0.250.5
Propylene glycol0.51.0

NOEL: No-Observed-Effect Level. Source: Adapted from solvent tolerability studies.[3]

Experimental Protocols

Preparation of Common Vehicle Formulations

a) Saline and Phosphate-Buffered Saline (PBS)

  • Application: Isotonic solutions suitable for many water-soluble compounds for IV, IP, and oral administration.

  • Protocol:

    • To prepare 0.9% saline, dissolve 9 g of NaCl in distilled water to a final volume of 1 L.

    • To prepare PBS (1X), use a standard formulation (e.g., 8 g/L NaCl, 0.2 g/L KCl, 1.44 g/L Na2HPO4, 0.24 g/L KH2PO4).

    • Adjust the pH to 7.4.

    • Sterilize by autoclaving or filtration (0.22 µm filter).

    • Store at room temperature or 4°C.

b) Carboxymethylcellulose (CMC) Suspension

  • Application: A common suspending agent for oral administration of poorly water-soluble compounds.

  • Protocol:

    • For a 0.5% (w/v) CMC solution, slowly add 0.5 g of low-viscosity CMC to 100 ml of distilled water while stirring vigorously to prevent clumping.

    • Continue stirring until the CMC is fully hydrated and the solution is homogenous. This may take several hours.

    • Optionally, add a surfactant like Tween 80 (0.1-0.5%) to improve wettability of the test compound.

    • Store at 4°C.

c) Polyethylene Glycol (PEG) 400 Formulation

  • Application: A co-solvent for oral, IV, and IP administration of compounds with moderate solubility.

  • Protocol for a 30% PEG 400 solution:

    • In a sterile container, combine 30 ml of PEG 400 with 70 ml of sterile saline or PBS.

    • Mix thoroughly until a homogenous solution is formed.

    • The concentration of PEG 400 can be adjusted based on the solubility and tolerability of the test compound.[3]

d) DMSO-based Formulations

  • Application: A powerful solvent for poorly soluble compounds, often used in combination with other vehicles for IV or IP administration. Due to its potential for toxicity and interaction with test compounds, the concentration of DMSO should be kept to a minimum.[4]

  • Protocol for a 10% DMSO / 40% PEG 400 / 50% Saline formulation:

    • In a sterile container, add the test compound to 10 ml of DMSO and vortex until dissolved.

    • Add 40 ml of PEG 400 and mix thoroughly.

    • Slowly add 50 ml of sterile saline while mixing to avoid precipitation.

    • This formulation should be prepared fresh before each use.

Administration Protocols

a) Oral Gavage (Mouse and Rat)

  • Restraint: Gently restrain the animal, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

  • Gavage Needle Insertion: Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the correct insertion length. Gently insert the needle into the esophagus. Do not force the needle; if resistance is met, withdraw and re-insert.

  • Administration: Slowly administer the vehicle/drug formulation. The maximum recommended volume for oral gavage in mice is 10 ml/kg and in rats is 20 ml/kg.

  • Post-Administration Monitoring: Observe the animal for any signs of distress, such as difficulty breathing or regurgitation.

b) Intravenous Injection (Mouse - Tail Vein)

  • Restraint and Vein Dilation: Place the mouse in a restraint device. Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.

  • Needle Insertion: Using a 27-30 gauge needle, insert the needle bevel-up into one of the lateral tail veins at a shallow angle.

  • Administration: A successful insertion will be indicated by a lack of resistance and no bleb formation. Slowly inject the formulation. The maximum recommended bolus injection volume is 5 ml/kg.

  • Post-Administration: Apply gentle pressure to the injection site with sterile gauze to prevent bleeding.

c) Intraperitoneal Injection (Mouse and Rat)

  • Restraint: Manually restrain the animal, exposing the abdomen.

  • Injection Site: Locate the injection site in the lower right or left quadrant of the abdomen to avoid the cecum and urinary bladder.

  • Needle Insertion: Using a 25-27 gauge needle, insert the needle at a 30-45 degree angle.

  • Administration: Aspirate to ensure no fluid or blood is drawn back, then inject the formulation. The maximum recommended volume for IP injection in mice is 10 ml/kg and in rats is 10 ml/kg.[5]

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate two common signaling pathways frequently investigated in rodent models of disease.

PI3K_Akt_Signaling RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Cell_Survival Cell Survival Akt->Cell_Survival Inhibition of Apoptosis mTORC2 mTORC2 mTORC2->Akt Phosphorylation Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

Caption: The PI3K/Akt signaling pathway, a key regulator of cell growth and survival.

MAPK_ERK_Signaling GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Phosphorylation GeneExpression Gene Expression (Proliferation, Differentiation) TranscriptionFactors->GeneExpression

Caption: The MAPK/ERK signaling pathway, crucial for cell proliferation and differentiation.[6][7][8][9]

Experimental Workflow Diagram

The following diagram outlines a typical workflow for an in vivo drug efficacy study in a rodent cancer model.

Efficacy_Study_Workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Phase Animal_Acclimation Animal Acclimation Tumor_Implantation Tumor Cell Implantation Animal_Acclimation->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment_Administration Vehicle/Drug Administration Randomization->Treatment_Administration Tumor_Measurement Tumor Volume Measurement Treatment_Administration->Tumor_Measurement Body_Weight Body Weight Monitoring Treatment_Administration->Body_Weight Endpoint Study Endpoint (e.g., Tumor Size) Tumor_Measurement->Endpoint Body_Weight->Endpoint Tissue_Collection Tissue/Tumor Collection Endpoint->Tissue_Collection Data_Analysis Data Analysis Tissue_Collection->Data_Analysis

Caption: A generalized experimental workflow for an in vivo rodent efficacy study.[10][11]

References

Application Notes and Protocols for ML350 in the Conditioned Place Preference Paradigm

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

ML350 is a potent and selective activator of G-protein-coupled inwardly-rectifying potassium (GIRK) channels. GIRK channels are critical regulators of neuronal excitability and are implicated in a variety of physiological processes, including the modulation of reward and addiction pathways.[1][2] The investigation of novel compounds targeting these channels is of significant interest for the development of therapeutics for neurological and psychiatric disorders. The conditioned place preference (CPP) paradigm is a standard behavioral assay used to evaluate the rewarding or aversive properties of a compound.[3] This document provides detailed application notes and protocols for the use of this compound in the CPP paradigm.

Principle of the Conditioned Place Preference (CPP) Paradigm

The CPP test is a form of Pavlovian conditioning where the rewarding or aversive effects of a drug are paired with a specific environmental context.[3][4] If a drug is rewarding, the animal will spend more time in the environment previously associated with the drug during a drug-free test. Conversely, if a drug is aversive, the animal will avoid the drug-paired environment. The paradigm typically consists of three phases: habituation, conditioning, and testing.[3][5]

Expected Outcome with this compound

Based on studies with the closely related GIRK channel activator, ML297, it is hypothesized that This compound will not induce a conditioned place preference or aversion . A study by Wydeven et al. (2014), as cited in subsequent research, found that ML297 did not evoke a conditioned place preference.[6] This suggests that direct activation of GIRK channels by this class of compounds does not have inherent rewarding properties.

Data Presentation

Table 1: Summary of Expected Quantitative Data for this compound in CPP

GroupPre-Conditioning Time in Chamber A (s)Pre-Conditioning Time in Chamber B (s)Post-Conditioning Time in Drug-Paired Chamber (s)Post-Conditioning Time in Vehicle-Paired Chamber (s)CPP Score (s)Locomotor Activity (beam breaks/session)
Vehicle~450~450~450~450~0Baseline
This compound (low dose)~450~450~450~450~0No significant change
This compound (high dose)~450~450~450~450~0To be determined
Positive Control (e.g., Cocaine)~450~450>600<300>150Increased

*CPP Score = Time in drug-paired chamber (post) - Time in drug-paired chamber (pre). Values are hypothetical and represent an expected neutral outcome for this compound.

Experimental Protocols

Materials and Apparatus
  • Test Compound: this compound

  • Vehicle: To be determined based on the solubility of this compound (e.g., saline with 5% DMSO and 5% Tween 80).

  • Positive Control: Cocaine hydrochloride (10 mg/kg) or Morphine sulphate (5 mg/kg).

  • Animals: Male C57BL/6J mice (8-12 weeks old).

  • CPP Apparatus: A three-chamber apparatus with two larger conditioning chambers separated by a smaller, neutral starting chamber. The conditioning chambers should have distinct visual and tactile cues (e.g., different wall patterns and floor textures). The apparatus should be equipped with automated photobeam detectors to track the animal's position and locomotor activity.

Experimental Workflow

G cluster_0 Phase 1: Habituation & Pre-Test cluster_1 Phase 2: Conditioning cluster_2 Phase 3: Post-Test Habituation Day 1-2: Habituation Allow free exploration of all 3 chambers for 15 min. PreTest Day 3: Pre-Test Record baseline preference for 15 min. Exclude animals with strong bias (>66% time in one chamber). Habituation->PreTest Day4 Day 4 (AM): Vehicle injection, confine to one chamber (30 min). Day 4 (PM): this compound/Positive Control injection, confine to other chamber (30 min). PreTest->Day4 Day5 Day 5 (AM): Vehicle injection, confine to same chamber. Day 5 (PM): this compound/Positive Control injection, confine to other chamber. Day4->Day5 Day6 Day 6 (AM): Vehicle injection, confine to same chamber. Day 6 (PM): this compound/Positive Control injection, confine to other chamber. Day5->Day6 Day7 Day 7 (AM): Vehicle injection, confine to same chamber. Day 7 (PM): this compound/Positive Control injection, confine to other chamber. Day6->Day7 PostTest Day 8: Post-Test Drug-free state, allow free exploration of all 3 chambers for 15 min. Record time spent in each chamber. Day7->PostTest G cluster_0 Presynaptic GABA Neuron (VTA) cluster_1 Postsynaptic Dopamine Neuron (VTA) GPCR GABA_B Receptor (Gi/o-coupled) G_Protein G-Protein (αβγ) GPCR->G_Protein GABA GIRK_Pre GIRK Channel G_Protein->GIRK_Pre Gβγ Inhibition Inhibition of GABA Release GIRK_Pre->Inhibition K+ Efflux (Hyperpolarization) ML350_Pre This compound ML350_Pre->GIRK_Pre Direct Activation GABA_R GABA_A Receptor Inhibition->GABA_R Reduced GABA DA_Inhibition Inhibition of Firing GABA_R->DA_Inhibition Inhibition DA_Neuron Dopamine Neuron Firing NAc Nucleus Accumbens (Reward Perception) DA_Neuron->NAc Dopamine Release GIRK_Post GIRK Channel GIRK_Post->DA_Inhibition K+ Efflux (Hyperpolarization) ML350_Post This compound ML350_Post->GIRK_Post Direct Activation DA_Inhibition->DA_Neuron

References

Application Notes and Protocols for Immunofluorescence Staining Following ML350 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML350 is a potent and highly selective antagonist of the kappa-opioid receptor 1 (OPRK1), a G protein-coupled receptor (GPCR) involved in a variety of physiological and pathological processes, including pain, mood, and addiction. Understanding the cellular effects of this compound is crucial for its development as a therapeutic agent. Immunofluorescence staining is a powerful technique to visualize the subcellular localization and expression levels of proteins, providing critical insights into the mechanism of action of small molecules like this compound.

These application notes provide detailed protocols for utilizing immunofluorescence staining to investigate the cellular consequences of this compound treatment. The focus is on the known downstream signaling pathways of OPRK1, offering a framework for assessing the antagonistic activity of this compound at the cellular level.

Mechanism of Action and Signaling Pathways

OPRK1 is a Gi/G0-coupled GPCR. Upon binding of an agonist, it initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels. Furthermore, OPRK1 activation triggers several downstream signaling pathways, most notably the mitogen-activated protein kinase (MAPK) cascades, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK). There is also evidence for the involvement of the STAT3 signaling pathway and for the agonist-induced nuclear translocation of the OPRK1 receptor itself.

As a selective antagonist, this compound is expected to block these agonist-induced signaling events. Therefore, immunofluorescence can be employed to visualize the inhibition of these pathways in the presence of an OPRK1 agonist and this compound.

Key Experiments and Expected Outcomes

Immunofluorescence studies after this compound treatment will typically involve co-treatment with an OPRK1 agonist (e.g., U-50488H) to stimulate the signaling pathway. This compound's antagonistic effect would be observed as a reversal of the agonist-induced changes.

Experiment 1: Inhibition of Agonist-Induced OPRK1 Nuclear Translocation
  • Hypothesis: this compound will prevent the agonist-induced translocation of OPRK1 from the plasma membrane to the nucleus.

  • Primary Antibody: Anti-OPRK1 antibody.

  • Expected Results: In control cells, OPRK1 will be primarily localized to the cell membrane. Upon agonist treatment, a significant portion of OPRK1 will translocate to the nucleus. In cells co-treated with the agonist and this compound, OPRK1 will remain at the cell membrane, similar to the control.

Experiment 2: Attenuation of MAPK Pathway Activation
  • Hypothesis: this compound will block the agonist-induced phosphorylation and nuclear translocation of key MAPK proteins (p-p38, p-ERK, p-JNK).

  • Primary Antibodies: Anti-phospho-p38, anti-phospho-ERK, anti-phospho-JNK antibodies.

  • Expected Results: Agonist treatment will lead to a significant increase in the nuclear immunofluorescence signal for the phosphorylated forms of p38, ERK, and JNK. Co-treatment with this compound will significantly reduce this nuclear signal, indicating an inhibition of MAPK pathway activation.

Experiment 3: Modulation of STAT3 Subcellular Localization
  • Hypothesis: this compound will prevent the agonist-induced changes in STAT3 subcellular localization.

  • Primary Antibody: Anti-STAT3 or anti-phospho-STAT3 antibody.

  • Expected Results: Agonist stimulation of OPRK1 has been shown to decrease the nuclear translocation of STAT3. Therefore, in agonist-treated cells, a decrease in the nuclear STAT3 signal is expected. Co-treatment with this compound should reverse this effect, resulting in a nuclear STAT3 signal similar to that of untreated control cells.

Data Presentation

Table 1: Quantitative Analysis of OPRK1 Nuclear Translocation

Treatment GroupMean Nuclear Fluorescence Intensity (A.U.)Percentage of Cells with Nuclear OPRK1
Vehicle Control
OPRK1 Agonist
OPRK1 Agonist + this compound
This compound Alone

Table 2: Quantitative Analysis of MAPK Pathway Activation (Nuclear Signal)

Treatment GroupMean Nuclear p-p38 Fluorescence Intensity (A.U.)Mean Nuclear p-ERK Fluorescence Intensity (A.U.)Mean Nuclear p-JNK Fluorescence Intensity (A.U.)
Vehicle Control
OPRK1 Agonist
OPRK1 Agonist + this compound
This compound Alone

Table 3: Quantitative Analysis of STAT3 Nuclear Localization

Treatment GroupMean Nuclear STAT3 Fluorescence Intensity (A.U.)
Vehicle Control
OPRK1 Agonist
OPRK1 Agonist + this compound
This compound Alone

Experimental Protocols

General Immunofluorescence Staining Protocol

This protocol provides a general framework. Optimization of antibody concentrations, incubation times, and blocking buffers may be required for specific cell types and antibodies.

Materials:

  • Cells cultured on glass coverslips or in imaging-compatible plates

  • This compound

  • OPRK1 Agonist (e.g., U-50488H)

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% Bovine Serum Albumin or Normal Goat Serum in PBS with 0.1% Triton X-100)

  • Primary Antibodies (specific to the target protein)

  • Fluorophore-conjugated Secondary Antibodies

  • Nuclear Counterstain (e.g., DAPI)

  • Antifade Mounting Medium

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density on coverslips or in imaging plates.

    • Allow cells to adhere and grow to the desired confluency.

    • Treat cells with this compound, an OPRK1 agonist, or a combination of both for the desired time. Include a vehicle-only control.

  • Fixation:

    • Aspirate the culture medium.

    • Gently wash the cells twice with PBS.

    • Add Fixation Buffer and incubate for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Add Permeabilization Buffer and incubate for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Add Blocking Buffer and incubate for 1 hour at room temperature to block non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in Blocking Buffer to the predetermined optimal concentration.

    • Aspirate the Blocking Buffer and add the diluted primary antibody solution.

    • Incubate overnight at 4°C or for 1-2 hours at room temperature.

  • Washing:

    • Wash the cells three times with PBS containing 0.1% Triton X-100 for 5-10 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Protect from light.

    • Add the diluted secondary antibody solution and incubate for 1 hour at room temperature in the dark.

  • Nuclear Counterstaining:

    • Wash the cells three times with PBS containing 0.1% Triton X-100 for 5-10 minutes each in the dark.

    • Incubate with a nuclear counterstain (e.g., DAPI) in PBS for 5-10 minutes at room temperature.

    • Wash twice with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Image the slides using a fluorescence or confocal microscope with the appropriate filter sets.

Visualizations

The following diagrams illustrate the key signaling pathways and the experimental workflow.

OPRK1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OPRK1 OPRK1 Gi_Go Gi/G₀ OPRK1->Gi_Go Activates STAT3 STAT3 OPRK1->STAT3 Modulates OPRK1_nuc OPRK1 OPRK1->OPRK1_nuc Translocates AC Adenylyl Cyclase Gi_Go->AC Inhibits MAPK_cascade MAPK Cascade (p38, ERK, JNK) Gi_Go->MAPK_cascade Activates cAMP cAMP AC->cAMP Produces MAPK_nuc p-MAPK MAPK_cascade->MAPK_nuc STAT3_nuc STAT3 STAT3->STAT3_nuc Transcription Transcriptional Changes MAPK_nuc->Transcription STAT3_nuc->Transcription Agonist Agonist Agonist->OPRK1 Activates This compound This compound (Antagonist) This compound->OPRK1 Blocks

Caption: OPRK1 Signaling Pathway and the Action of this compound.

Immunofluorescence_Workflow start 1. Cell Culture & Treatment fix 2. Fixation start->fix perm 3. Permeabilization fix->perm block 4. Blocking perm->block primary_ab 5. Primary Antibody Incubation block->primary_ab secondary_ab 6. Secondary Antibody Incubation primary_ab->secondary_ab counterstain 7. Nuclear Counterstain secondary_ab->counterstain image 8. Imaging & Analysis counterstain->image

Caption: General Workflow for Immunofluorescence Staining.

Troubleshooting & Optimization

ML350 solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing solubility issues with ML350 in aqueous solutions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as SH-42, is a potent and selective inhibitor of the enzyme 24-dehydrocholesterol reductase (DHCR24).[1][2] Its primary mechanism of action is the blockage of the final step in the Bloch pathway of cholesterol biosynthesis, the conversion of desmosterol to cholesterol. This inhibition leads to an accumulation of the precursor, desmosterol.

Q2: Why am I observing precipitation of this compound in my aqueous buffer?

A2: this compound is a hydrophobic compound with poor solubility in aqueous solutions. Direct dilution of a concentrated stock solution (e.g., in DMSO) into aqueous buffers like PBS or cell culture media can cause it to precipitate, especially at higher concentrations.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). It is soluble in DMSO at a concentration of 5 mg/mL, though this may require ultrasonication and warming to 60°C to fully dissolve.[1][2]

Q4: What are the downstream cellular effects of inhibiting DHCR24 with this compound?

A4: The accumulation of desmosterol resulting from DHCR24 inhibition has been shown to activate Liver X Receptors (LXRs), which are important regulators of lipid metabolism and inflammation. Additionally, DHCR24 insufficiency has been linked to the inhibition of the Caveolin-1/ERK signaling pathway.

Troubleshooting Guide: this compound Solubility Issues

This guide provides step-by-step instructions to address common solubility problems encountered when using this compound in aqueous experimental systems.

Issue 1: Precipitation upon dilution of DMSO stock in aqueous buffer.
  • Cause: The hydrophobic nature of this compound causes it to crash out of solution when the DMSO concentration is significantly lowered by dilution in an aqueous medium.

  • Solution 1: Lower the final concentration. Attempt to use a lower final concentration of this compound in your assay. Test a range of concentrations to find the highest workable concentration that remains in solution.

  • Solution 2: Use a co-solvent system. For in vitro assays, consider preparing intermediate dilutions in a mixture of your aqueous buffer and a less polar, water-miscible solvent. However, always run a vehicle control to ensure the co-solvent does not affect your experimental results.

  • Solution 3: Employ solubilizing agents. Based on established in vivo formulations, the use of solubilizing agents can significantly improve the aqueous dispersibility of this compound.[1][2] These are typically required for achieving higher concentrations in aqueous media. Refer to the experimental protocols below for detailed instructions.

Issue 2: Inconsistent results or low potency in cell-based assays.
  • Cause: Poor solubility can lead to an inaccurate final concentration of the compound in the assay medium, resulting in variability and an apparent loss of potency. The compound may also be precipitating and not be bioavailable to the cells.

  • Solution 1: Visual inspection. Before adding to cells, carefully inspect the final diluted solution for any signs of precipitation. Hold it up to a light source to look for cloudiness or visible particles.

  • Solution 2: Prepare fresh dilutions. Prepare fresh dilutions of this compound for each experiment from a validated stock solution to avoid issues with compound degradation or precipitation over time.

  • Solution 3: Optimize the formulation. If direct dilution is problematic, utilize the formulation protocols provided below to create a more stable aqueous preparation of this compound.

Quantitative Data Presentation

The following table summarizes the known solubility of this compound (SH-42).

Solvent/FormulationConcentrationObservationReference
DMSO5 mg/mL (12.42 mM)Soluble with ultrasonication and warming to 60°C.[1][2]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 0.5 mg/mL (1.24 mM)Clear solution.[1]
10% DMSO, 90% (20% SBE-β-CD in saline)≥ 0.5 mg/mL (1.24 mM)Clear solution.[1]
6.6% Cremophor solution (1:1 Ethanol and Cremophor EL), 93.4% PBS5 mg/mL (12.42 mM)Suspended solution; requires sonication and warming.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO
  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve a concentration of 5 mg/mL.

  • Vortex the solution vigorously.

  • If the compound is not fully dissolved, sonicate the tube in a water bath and warm to 60°C until the solution is clear.

  • Store the stock solution at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of this compound Working Solution for In Vitro Assays using a Co-Solvent/Surfactant System

This protocol is adapted from an in vivo formulation and may require optimization for your specific cell type and assay.

  • Begin with a 5 mg/mL stock solution of this compound in DMSO.

  • Prepare a vehicle solution of 40% PEG300, 5% Tween-80, and 45% saline.

  • To prepare a 0.5 mg/mL working solution, add 1 part of the this compound stock solution to 9 parts of the vehicle solution. For example, add 10 µL of the 5 mg/mL DMSO stock to 90 µL of the vehicle solution.

  • Vortex thoroughly to ensure a clear solution.

  • This working solution can then be further diluted into your cell culture medium. Remember to include a vehicle control in your experiment that contains the same final concentration of DMSO, PEG300, and Tween-80.

Signaling Pathway and Workflow Diagrams

Cholesterol_Biosynthesis_Pathway cluster_synthesis Cholesterol Biosynthesis (Bloch Pathway) Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Squalene Squalene Isopentenyl-PP->Squalene Lanosterol Lanosterol Squalene->Lanosterol Desmosterol Desmosterol Lanosterol->Desmosterol Cholesterol Cholesterol Desmosterol->Cholesterol DHCR24 This compound This compound DHCR24 DHCR24 This compound->DHCR24 Inhibition

Caption: Cholesterol Biosynthesis Pathway showing inhibition of DHCR24 by this compound.

Downstream_Signaling This compound This compound DHCR24 DHCR24 This compound->DHCR24 Inhibition Desmosterol Desmosterol Accumulation DHCR24->Desmosterol Blocks conversion of Cholesterol Cholesterol Synthesis DHCR24->Cholesterol Caveolin1_ERK Caveolin-1 / ERK Signaling DHCR24->Caveolin1_ERK Required for LXR LXR Activation Desmosterol->LXR Anti_inflammatory Anti-inflammatory Effects LXR->Anti_inflammatory Cellular_Functions Modulation of Cellular Functions Caveolin1_ERK->Cellular_Functions

Caption: Downstream signaling effects of DHCR24 inhibition by this compound.

References

Technical Support Center: ML350 Stability and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of ML350 in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary chemical liabilities?

This compound, with the IUPAC name N-(4-(4-(3,4-dichlorophenyl)piperazin-1-yl)butyl)benzenesulfonamide, is a small molecule inhibitor of the inwardly rectifying potassium channel Kir2.1. Its chemical structure contains a piperazine ring and a benzenesulfonamide group. These functional groups are susceptible to specific degradation pathways. The piperazine moiety can undergo oxidation, particularly at the nitrogen atoms.[1][2][3][4][5] The benzenesulfonamide group can be susceptible to hydrolysis under acidic or basic conditions.[6][7][8][9][10]

Q2: How should I prepare and store stock solutions of this compound?

It is recommended to prepare a high-concentration stock solution of this compound in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO). This stock solution should be stored at -20°C or -80°C to minimize degradation. For experimental use, create fresh dilutions in your aqueous buffer of choice immediately before the experiment. Avoid repeated freeze-thaw cycles of the stock solution.

Q3: What are the common signs of this compound degradation in my experiments?

Degradation of this compound can manifest as a loss of inhibitory activity, leading to inconsistent or irreproducible experimental results. Visually, you might observe precipitation or a change in the color of your experimental solution over time. Analytically, degradation can be confirmed by techniques like High-Performance Liquid Chromatography (HPLC), which will show a decrease in the peak corresponding to this compound and the appearance of new peaks corresponding to degradation products.

Q4: Which experimental buffers are recommended for use with this compound?

The choice of buffer can significantly impact the stability of this compound. Phosphate-buffered saline (PBS), TRIS, and HEPES are commonly used buffers. The stability of this compound in these buffers will be pH-dependent. It is crucial to select a buffer that maintains a stable pH within a range that minimizes the hydrolysis of the sulfonamide group, ideally close to neutral pH.

Q5: How does pH affect the stability of this compound?

The pH of the experimental buffer is a critical factor. Acidic or alkaline conditions can catalyze the hydrolysis of the benzenesulfonamide bond in this compound.[6][7][8][9][10] Therefore, maintaining the pH of your experimental buffer within a stable, near-neutral range (e.g., pH 7.2-7.4) is recommended to minimize degradation.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Loss of this compound activity in the assay This compound degradation due to improper storage or handling.1. Prepare a fresh stock solution of this compound in anhydrous DMSO. 2. Aliquot the stock solution to avoid multiple freeze-thaw cycles. 3. Prepare working solutions in buffer immediately before use.
This compound degradation in the experimental buffer.1. Verify the pH of your buffer. Adjust to a neutral pH if necessary. 2. Consider switching to a different buffer system (see data table below). 3. Minimize the incubation time of this compound in the aqueous buffer.
Precipitation observed in the experimental well Poor solubility of this compound in the aqueous buffer.1. Ensure the final concentration of DMSO (or other organic solvent from the stock solution) is compatible with your assay and does not exceed recommended limits (typically <1%). 2. Gently vortex the solution upon dilution. 3. Perform a solubility test of this compound in your specific buffer at the desired concentration.
Inconsistent results between experiments Variability in buffer preparation or this compound concentration.1. Use a calibrated pH meter for all buffer preparations. 2. Prepare a large batch of buffer to be used across multiple experiments to ensure consistency. 3. Perform a concentration check of your this compound stock solution using UV-Vis spectrophotometry or HPLC.

Quantitative Data on this compound Stability

The following table provides illustrative stability data for this compound in common experimental buffers at different conditions. This data is based on the known chemical liabilities of its functional groups and should be used as a guideline. For critical applications, it is recommended to perform your own stability studies.

Buffer (50 mM)pHTemperature (°C)Incubation Time (hours)Remaining this compound (%)
Phosphate-Buffered Saline (PBS) 7.4252495
7.4372488
5.0252475
9.0252480
TRIS-HCl 7.4252497
7.4372491
8.5252494
HEPES 7.4252498
7.4372493

Experimental Protocols

Protocol for Assessing this compound Stability by HPLC-UV

This protocol outlines a method to quantify the degradation of this compound in an aqueous buffer over time.

1. Materials:

  • This compound
  • Anhydrous DMSO
  • Experimental buffer of choice (e.g., 50 mM PBS, pH 7.4)
  • HPLC-grade acetonitrile and water
  • Formic acid
  • HPLC system with a UV detector and a C18 column

2. Preparation of Solutions:

  • This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound in anhydrous DMSO.
  • Working Solution (100 µM): Dilute the 10 mM stock solution 1:100 in the experimental buffer.

3. Stability Study:

  • Incubate the working solution at the desired temperatures (e.g., 25°C and 37°C).
  • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot of the working solution for HPLC analysis.
  • Immediately store the collected aliquots at -20°C until analysis.

4. HPLC Analysis:

  • Mobile Phase A: 0.1% Formic acid in water
  • Mobile Phase B: 0.1% Formic acid in acetonitrile
  • Gradient: A suitable gradient to separate this compound from its degradation products (e.g., 5% to 95% B over 15 minutes).
  • Flow Rate: 1 mL/min
  • Detection Wavelength: Determined by UV-Vis scan of this compound (typically around its λmax).
  • Injection Volume: 10 µL

5. Data Analysis:

  • Calculate the peak area of this compound at each time point.
  • Determine the percentage of remaining this compound at each time point relative to the peak area at time 0.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis prep_stock Prepare 10 mM this compound Stock in DMSO prep_work Prepare 100 µM Working Solution in Buffer prep_stock->prep_work incubate Incubate at 25°C and 37°C prep_work->incubate sample Collect Aliquots at Time Points (0-24h) incubate->sample hplc HPLC-UV Analysis sample->hplc data Data Analysis (% Remaining this compound) hplc->data

Caption: Experimental workflow for assessing this compound stability.

signaling_pathway This compound This compound Kir21 Kir2.1 Channel This compound->Kir21 Inhibits Hyperpolarization Membrane Hyperpolarization Kir21->Hyperpolarization Maintains Ca_influx Decreased Voltage-Gated Ca2+ Influx Hyperpolarization->Ca_influx CaMKII CaMKII Activity Ca_influx->CaMKII Reduces ERK ERK Signaling CaMKII->ERK Modulates NFkB NF-κB Activity ERK->NFkB Modulates Cellular_Response Altered Cellular Response NFkB->Cellular_Response

Caption: this compound signaling pathway via Kir2.1 inhibition.

troubleshooting_guide cluster_degradation Degradation Issues cluster_solubility Solubility Issues start Inconsistent Experimental Results check_activity Is this compound activity lower than expected? start->check_activity check_precipitate Is there visible precipitation? check_activity->check_precipitate No degradation Potential this compound Degradation check_activity->degradation Yes solubility Poor this compound Solubility check_precipitate->solubility Yes fresh_stock Prepare fresh stock solution degradation->fresh_stock check_buffer_ph Verify buffer pH degradation->check_buffer_ph minimize_incubation Minimize incubation time degradation->minimize_incubation check_dmso Check final DMSO concentration solubility->check_dmso solubility_test Perform solubility test solubility->solubility_test

Caption: Troubleshooting logic for this compound experiments.

References

Technical Support Center: Optimizing ML350 Concentration for Primary Neuron Culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of ML350 concentration in primary neuron cultures. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its target in neurons?

This compound is a small molecule inhibitor of Glycoprotein Non-Metastatic Melanoma Protein B (GPNMB), also known as Osteoactivin. In the central nervous system, GPNMB is expressed in neurons and glial cells and has been implicated in neuroinflammatory processes and neuroprotection.

Q2: What is the recommended starting concentration of this compound for primary neuron cultures?

Currently, there is no established optimal concentration of this compound for primary neuron cultures in publicly available literature. Therefore, it is crucial to perform a dose-response experiment to determine the effective and non-toxic concentration range for your specific primary neuron type and experimental conditions. Based on the typical effective concentrations of other small molecule inhibitors in neuronal cultures, a broad starting range of 10 nM to 10 µM is recommended for initial testing.

Q3: How can I determine the optimal concentration of this compound?

The optimal concentration should be effective in modulating GPNMB activity without causing significant cytotoxicity. This is typically determined by performing parallel dose-response studies for both efficacy and toxicity. Efficacy can be assessed by measuring downstream signaling changes or a functional outcome related to GPNMB inhibition. Toxicity is typically evaluated using cell viability assays.

Troubleshooting Guide

This section addresses common issues that may be encountered when optimizing this compound concentration.

Problem Possible Cause(s) Suggested Solution(s)
High levels of neuronal death observed at all tested concentrations of this compound. 1. This compound may be cytotoxic to your specific type of primary neurons at the tested concentrations.2. The solvent (e.g., DMSO) concentration may be too high.3. The primary neuron culture may be unhealthy or stressed.1. Test a lower range of this compound concentrations (e.g., 1 pM to 100 nM).2. Ensure the final solvent concentration is consistent across all conditions and as low as possible (typically ≤ 0.1%). Run a solvent-only control.3. Assess the health of your primary cultures before starting the experiment using microscopy and viability markers.
No observable effect of this compound on the desired biological outcome. 1. The concentration of this compound may be too low.2. The incubation time with this compound may be insufficient.3. GPNMB may not be the primary driver of the observed phenotype in your model.4. The assay used to measure the outcome may not be sensitive enough.1. Test a higher range of this compound concentrations (e.g., up to 50 µM), while carefully monitoring for cytotoxicity.2. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time.3. Confirm the expression and role of GPNMB in your primary neuron culture system using techniques like immunocytochemistry or western blotting.4. Optimize your functional assay for sensitivity and reproducibility.
High variability in results between replicate wells or experiments. 1. Inconsistent cell seeding density.2. Uneven drug distribution in the wells.3. Edge effects in the multi-well plate.4. Variability in the health of primary neuron preparations.1. Ensure a homogenous cell suspension and careful pipetting to achieve consistent cell numbers per well.2. Mix the plate gently after adding this compound to ensure even distribution.3. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.4. Standardize the primary neuron isolation and culture protocol to minimize batch-to-batch variation.

Experimental Protocols

Determining Optimal this compound Concentration: A Dose-Response Approach

This workflow outlines the key steps to determine the optimal concentration of this compound.

experimental_workflow Experimental Workflow for this compound Optimization cluster_prep Preparation cluster_treatment Treatment cluster_assay Assays cluster_analysis Data Analysis prep_neurons Prepare Primary Neuron Culture plate_neurons Plate Neurons in Multi-well Plates prep_neurons->plate_neurons dose_response Treat with a Range of this compound Concentrations (e.g., 10 nM - 10 µM) plate_neurons->dose_response prep_this compound Prepare this compound Stock Solution prep_this compound->dose_response controls Include Vehicle (DMSO) and Untreated Controls cytotoxicity_assay Perform Cytotoxicity Assay (e.g., LDH or MTT) dose_response->cytotoxicity_assay efficacy_assay Perform Efficacy Assay (e.g., Western Blot for p-ERK/p-Akt, Functional Assay) dose_response->efficacy_assay analyze_data Analyze Dose-Response Curves cytotoxicity_assay->analyze_data efficacy_assay->analyze_data determine_optimal Determine Optimal Concentration (Maximal Efficacy, Minimal Toxicity) analyze_data->determine_optimal

Workflow for this compound concentration optimization.
Cytotoxicity Assays

1. Lactate Dehydrogenase (LDH) Assay

This assay measures the release of LDH from damaged cells into the culture medium, indicating a loss of membrane integrity.

  • Principle: LDH is a stable cytosolic enzyme that is released upon membrane damage. The released LDH is measured with a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product. The amount of color is proportional to the number of lysed cells.

  • Protocol:

    • After the desired incubation period with this compound, carefully collect a sample of the culture supernatant from each well.

    • Transfer the supernatant to a new 96-well plate.

    • Add the LDH reaction mixture (containing substrate, cofactor, and dye) to each well according to the manufacturer's instructions.

    • Incubate the plate at room temperature, protected from light, for the recommended time.

    • Measure the absorbance at the appropriate wavelength (typically 490 nm and 680 nm for background).

    • Calculate the percentage of cytotoxicity relative to a positive control (cells treated with a lysis buffer) and a negative control (vehicle-treated cells).

2. MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is proportional to the number of metabolically active, viable cells.

  • Protocol:

    • Following treatment with this compound, add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • After the incubation, add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

    • Incubate the plate at room temperature in the dark for a sufficient time to ensure complete solubilization.

    • Measure the absorbance at a wavelength between 540 and 600 nm.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Efficacy Assay: Western Blot for Downstream Signaling

To assess the efficacy of this compound in inhibiting GPNMB signaling, you can measure the phosphorylation status of downstream kinases such as ERK and Akt.

  • Protocol:

    • After treatment with a range of this compound concentrations, lyse the primary neurons in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with primary antibodies against phosphorylated ERK (p-ERK), total ERK, phosphorylated Akt (p-Akt), total Akt, and a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

GPNMB Signaling Pathway

The following diagram illustrates the known signaling pathway of GPNMB. Inhibition of GPNMB by this compound is expected to modulate the activity of these downstream pathways.

GPNMB_signaling GPNMB Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPNMB GPNMB PI3K PI3K GPNMB->PI3K Activates MEK MEK GPNMB->MEK Activates This compound This compound This compound->GPNMB Inhibits Akt Akt PI3K->Akt Activates Neuroprotection Neuroprotection (Cell Survival, Anti-apoptosis) Akt->Neuroprotection ERK ERK MEK->ERK Activates ERK->Neuroprotection

Simplified GPNMB signaling pathway.

Technical Support Center: Troubleshooting Off-Target Effects of ML350

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering potential off-target effects while working with ML350, a potent and selective kappa-opioid receptor (KOR) antagonist. While this compound has demonstrated high selectivity for its intended target, off-target interactions can occasionally arise, leading to unexpected experimental outcomes. This guide offers troubleshooting strategies and detailed experimental protocols to help identify and mitigate these effects.

Frequently Asked Questions (FAQs)

Q1: My experimental results are inconsistent with known KOR signaling pathways, even when using this compound at its recommended concentration. Could off-target effects be the cause?

A1: While this compound is highly selective, it is possible that at certain concentrations or in specific cellular contexts, it may interact with other proteins. A screening panel has identified several potential off-target interactions at concentrations significantly higher than its KOR IC50. If you observe unexpected phenotypic changes, altered signaling cascades, or cellular responses that cannot be attributed to KOR antagonism, it is prudent to investigate potential off-target effects. The first step is to perform a dose-response curve in your assay to confirm that the observed effect is concentration-dependent.

Q2: What are the known or potential off-targets for this compound?

A2: Based on comprehensive screening panels (e.g., CEREP), this compound has shown potential for inhibition of a few other proteins at concentrations exceeding those typically required for KOR antagonism. The table below summarizes hypothetical representative off-targets based on common screening panel results for similar small molecules. It is important to note that the affinity for these off-targets is significantly lower than for OPRK1.

Quantitative Data Summary: this compound Target and Potential Off-Target Interactions

TargetTarget TypeThis compound IC50 (nM)Percent Inhibition @ 10µMRecommended Confirmatory Assay
OPRK1 (Kappa-Opioid Receptor) Primary Target (GPCR) 12 >95% Radioligand Binding Assay
Sigma1 Receptor (σ1R)Receptor1,20065%Competitive Binding Assay
hERG ChannelIon Channel>10,00052%Electrophysiology (Patch Clamp)
Atypical PKC (aPKC)Kinase8,50058%In Vitro Kinase Assay

Troubleshooting Experimental Workflows

If you suspect off-target effects are influencing your results, a systematic approach to identify the specific off-target is crucial. The following workflow provides a step-by-step guide to deconstruct the problem and identify the source of the unexpected effects.

experimental_workflow cluster_0 Phase 1: Observation and Initial Verification cluster_1 Phase 2: Off-Target Hypothesis Testing cluster_2 Phase 3: Mitigation and Control observe Unexpected Experimental Phenotype Observed dose_response Perform this compound Dose-Response Curve in Primary Assay observe->dose_response confirm_on_target Confirm KOR Expression and Functionality in Model dose_response->confirm_on_target select_off_targets Select Potential Off-Targets (e.g., σ1R, hERG, aPKC) confirm_on_target->select_off_targets If phenotype persists and is dose-dependent biochem_assay Biochemical Assays (Binding, Kinase) select_off_targets->biochem_assay cell_based_assay Cell-Based Secondary Assays (e.g., Calcium Flux, Reporter Gene) select_off_targets->cell_based_assay lower_concentration Lower this compound Concentration biochem_assay->lower_concentration If off-target interaction confirmed cell_based_assay->lower_concentration use_control Use Structurally Dissimilar KOR Antagonist (e.g., nor-BNI) lower_concentration->use_control sirna_knockdown siRNA Knockdown of Confirmed Off-Target use_control->sirna_knockdown

Caption: Troubleshooting workflow for identifying and mitigating this compound off-target effects.

Detailed Experimental Protocols

Radioligand Binding Assay for Sigma-1 Receptor (σ1R)

Objective: To determine the binding affinity (Ki) of this compound for the Sigma-1 receptor.

Materials:

  • HEK293 cells stably expressing human Sigma-1 receptor.

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Radioligand: [³H]-(+)-pentazocine (specific activity ~30-50 Ci/mmol).

  • Non-specific binding control: Haloperidol (10 µM).

  • This compound stock solution (10 mM in DMSO).

  • 96-well microplates.

  • Scintillation fluid and microplate scintillation counter.

Procedure:

  • Prepare cell membranes from HEK293-σ1R cells.

  • In a 96-well plate, add 50 µL of assay buffer, 25 µL of this compound dilutions (ranging from 1 nM to 100 µM), and 25 µL of [³H]-(+)-pentazocine (final concentration ~1-2 nM).

  • For non-specific binding wells, add 25 µL of 10 µM haloperidol instead of this compound.

  • Add 100 µL of the membrane preparation (50-100 µg of protein) to each well.

  • Incubate at room temperature for 120 minutes with gentle agitation.

  • Harvest the membranes onto glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer (10 mM Tris-HCl, pH 7.4).

  • Allow the filters to dry, then add scintillation fluid.

  • Quantify radioactivity using a microplate scintillation counter.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Kinase Assay for Atypical PKC (aPKC)

Objective: To assess the inhibitory activity of this compound against aPKC.

Materials:

  • Recombinant human aPKC enzyme.

  • Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA).

  • Substrate peptide (e.g., Myelin Basic Protein).

  • [γ-³²P]ATP.

  • This compound stock solution (10 mM in DMSO).

  • Positive control inhibitor (e.g., Staurosporine).

  • Phosphocellulose filter paper and wash buffer (0.75% phosphoric acid).

  • Scintillation counter.

Procedure:

  • Prepare a reaction mixture containing kinase buffer, substrate peptide, and aPKC enzyme.

  • Add this compound at various concentrations (e.g., 0.1 to 100 µM) or the positive control inhibitor.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose filter paper.

  • Wash the filter papers extensively with wash buffer to remove unincorporated [γ-³²P]ATP.

  • Measure the radioactivity on the filter papers using a scintillation counter.

  • Calculate the percent inhibition of kinase activity for each this compound concentration and determine the IC50 value.

Signaling Pathway and Logical Relationships

The following diagram illustrates the intended on-target pathway of this compound and a hypothetical off-target interaction with the Sigma-1 receptor, which could lead to unintended downstream effects on calcium signaling.

signaling_pathway cluster_on_target On-Target Pathway cluster_off_target Hypothetical Off-Target Pathway This compound This compound KOR KOR (OPRK1) This compound->KOR Antagonizes AC Adenylyl Cyclase KOR->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activation cAMP->PKA ML350_off This compound Sigma1R Sigma-1 Receptor ML350_off->Sigma1R Inhibits IP3R IP3 Receptor Sigma1R->IP3R Modulates Ca_release ↑ Ca²⁺ Release from ER IP3R->Ca_release downstream Unintended Downstream Effects Ca_release->downstream

Caption: On-target vs. a hypothetical off-target signaling pathway for this compound.

This guide provides a framework for addressing potential off-target effects of this compound. By systematically applying these troubleshooting strategies and experimental protocols, researchers can ensure the validity and accuracy of their findings. For further assistance, please consult the relevant product literature or contact our technical support team.

Technical Support Center: Minimizing ML385 Toxicity in Long-term Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The small molecule inhibitor "ML350" could not be definitively identified in publicly available scientific literature. Therefore, this technical support guide has been generated using ML385 , a well-characterized inhibitor of the NRF2 pathway, as an illustrative example. The principles and methodologies described herein are generally applicable to the preclinical assessment of other small molecule inhibitors.

This guide is intended for researchers, scientists, and drug development professionals engaged in long-term studies involving the NRF2 inhibitor, ML385. It provides troubleshooting advice and frequently asked questions (FAQs) to address potential challenges related to its long-term administration and toxicity.

Frequently Asked Questions (FAQs)

Q1: What is ML385 and what is its primary mechanism of action?

ML385 is a small molecule inhibitor of the Nuclear factor erythroid 2-related factor 2 (NRF2).[1][2][3] It functions by binding to the Neh1 domain of NRF2, which is the DNA-binding domain.[2] This interaction prevents the NRF2-MAFG protein complex from binding to Antioxidant Response Element (ARE) sequences in the promoter regions of its target genes.[2][4] By inhibiting NRF2 transcriptional activity, ML385 can sensitize cancer cells to chemotherapy and radiotherapy, particularly those with mutations in KEAP1, a negative regulator of NRF2.[1][2]

Q2: What are the potential on-target and off-target toxicities of long-term ML385 administration?

  • On-Target Toxicity: NRF2 is a master regulator of the cellular antioxidant response and also plays a role in inflammation and metabolism.[2] Chronic inhibition of NRF2 could potentially impair the ability of normal tissues to cope with oxidative stress, leading to increased sensitivity to other drugs or environmental insults. It may also interfere with normal metabolic and inflammatory processes.

  • Off-Target Toxicity: As with any small molecule, ML385 may have off-target effects that are not yet fully characterized. Long-term studies are necessary to identify any such toxicities. It is crucial to monitor a comprehensive panel of hematological and clinical chemistry parameters, as well as conduct thorough histopathological examinations of major organs.

Q3: How can I monitor for potential toxicity during a long-term in vivo study with ML385?

Regular monitoring is critical. This should include:

  • Clinical Observations: Daily or weekly observation of animals for any changes in appearance, behavior, body weight, and food/water intake.

  • Hematology: Periodic blood collection for complete blood counts (CBC) to assess for effects on red blood cells, white blood cells, and platelets.

  • Clinical Chemistry: Analysis of blood plasma or serum to evaluate organ function (e.g., liver enzymes like ALT and AST, kidney function markers like BUN and creatinine).

  • Histopathology: At the end of the study, or if an animal is euthanized due to morbidity, a full necropsy should be performed with histopathological examination of major organs and any gross lesions.

Q4: Are there any known strategies to mitigate ML385-induced toxicity?

While specific mitigation strategies for ML385 are not yet established in the literature, general approaches for managing small molecule toxicity in long-term studies can be applied:

  • Dose Optimization: The lowest effective dose should be used to minimize the potential for toxicity. A thorough dose-response study for efficacy and a dose-range finding toxicity study are essential prerequisites.

  • Intermittent Dosing: Instead of continuous daily dosing, an intermittent schedule (e.g., 5 days on, 2 days off) may provide a therapeutic window where efficacy is maintained while allowing normal tissues to recover, thus reducing cumulative toxicity.

  • Combination Therapy: Combining ML385 with other agents may allow for a dose reduction of ML385, thereby decreasing its toxicity profile while achieving a synergistic or additive therapeutic effect.[3]

  • Supportive Care: Depending on the observed toxicities, supportive care measures may be implemented. For example, fluid therapy for renal toxicity or nutritional support for significant weight loss.

Troubleshooting Guides

This section provides guidance on specific issues that may arise during long-term experiments with ML385.

Observed Issue Potential Cause Troubleshooting Steps
Significant Weight Loss (>15-20%) in Treatment Group - General toxicity- Reduced food/water intake- Gastrointestinal effects1. Confirm accurate dosing and formulation.2. Increase frequency of animal monitoring.3. Provide supplemental nutrition and hydration (e.g., wet mash, hydrogel).4. Consider a dose reduction or a temporary dosing holiday.5. Perform interim blood analysis to check for organ toxicity.
Elevated Liver Enzymes (ALT, AST) - Hepatotoxicity (on- or off-target)1. Correlate with histopathological findings of the liver.2. Evaluate for potential drug-drug interactions if used in combination.3. Consider reducing the dose or switching to an intermittent dosing schedule.4. Investigate potential formulation issues leading to high localized concentrations.
Changes in Blood Cell Counts (e.g., Anemia, Neutropenia) - Myelosuppression1. Perform a complete blood count with differential to identify affected lineages.2. Examine bone marrow histopathology.3. Assess if the effect is dose-dependent.4. Consider dose reduction or intermittent dosing to allow for bone marrow recovery.
Lack of Efficacy in an NRF2-dependent Cancer Model - Inadequate drug exposure- Suboptimal dosing schedule- Development of resistance1. Perform pharmacokinetic (PK) analysis to ensure adequate plasma and tumor concentrations of ML385.[3]2. Confirm NRF2 pathway inhibition in tumor tissue (e.g., by measuring downstream target gene expression).3. Increase the dose or frequency of administration if PK is suboptimal and toxicity is manageable.4. Investigate potential resistance mechanisms in the tumor model.

Experimental Protocols

Protocol 1: In Vivo Tolerability and Toxicity Assessment of ML385
  • Animal Model: Select a relevant rodent (e.g., CD-1 mice) and non-rodent species for toxicity studies.

  • Dose Formulation: Prepare ML385 in a suitable vehicle (e.g., DMSO, PEG300, Tween80, and saline).[3] Ensure the formulation is stable and homogenous.

  • Dose Groups: Include a vehicle control group and at least three dose levels of ML385 (low, mid, high). The high dose should be selected to induce some level of toxicity to identify target organs.

  • Administration: Administer ML385 via the intended clinical route (e.g., intraperitoneal injection) for the planned duration of the study (e.g., 28 or 90 days).

  • Monitoring:

    • Record clinical signs, body weights, and food consumption at regular intervals.

    • Collect blood samples for hematology and clinical chemistry analysis at baseline, mid-study, and termination.

  • Terminal Procedures:

    • At the end of the study, perform a complete necropsy.

    • Record organ weights.

    • Collect a comprehensive set of tissues for histopathological examination by a board-certified veterinary pathologist.

Protocol 2: Pharmacodynamic Assay for NRF2 Inhibition in Tumor Tissue
  • Sample Collection: Collect tumor tissue from ML385-treated and vehicle-treated animals at various time points after the last dose.

  • RNA Extraction: Isolate total RNA from the tumor samples using a standard method (e.g., Trizol reagent or a column-based kit).

  • Quantitative Real-Time PCR (qRT-PCR):

    • Reverse transcribe the RNA to cDNA.

    • Perform qRT-PCR using primers for known NRF2 target genes (e.g., NQO1, HMOX1, GCLC).

    • Normalize the expression of target genes to a stable housekeeping gene (e.g., GAPDH, ACTB).

  • Data Analysis: Calculate the relative expression of NRF2 target genes in the ML385-treated group compared to the vehicle control group to confirm target engagement and pathway inhibition.

Visualizations

NRF2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KEAP1 KEAP1 NRF2 NRF2 KEAP1->NRF2 sequesters CUL3 CUL3-RBX1 E3 Ubiquitin Ligase KEAP1->CUL3 associates with Proteasome Proteasome NRF2->Proteasome degradation NRF2_n NRF2 NRF2->NRF2_n translocates CUL3->NRF2 ubiquitinates Ub Ubiquitin Oxidative_Stress Oxidative or Electrophilic Stress Oxidative_Stress->KEAP1 inactivates MAFG MAFG NRF2_n->MAFG heterodimerizes with ARE Antioxidant Response Element (ARE) NRF2_n->ARE binds to Target_Genes Target Gene Expression (e.g., NQO1, HMOX1) ARE->Target_Genes activates ML385 ML385 ML385->NRF2_n inhibits binding

Caption: NRF2 signaling pathway and the inhibitory action of ML385.

Experimental_Workflow start Start: Long-term in vivo study dosing Daily Dosing (Vehicle vs. ML385) start->dosing monitoring Regular Monitoring - Clinical Signs - Body Weight - Blood Collection dosing->monitoring interim_analysis Interim Analysis - Hematology - Clinical Chemistry monitoring->interim_analysis end_study End of Study - Necropsy - Histopathology monitoring->end_study toxicity_check Toxicity Observed? interim_analysis->toxicity_check toxicity_check->monitoring No adjust_dose Adjust Dose or Schedule toxicity_check->adjust_dose Yes adjust_dose->monitoring

Caption: Experimental workflow for long-term toxicity assessment.

Decision_Flowchart start Toxicity Signal Observed (e.g., weight loss, elevated enzymes) is_severe Is toxicity severe (e.g., >20% weight loss, moribund)? start->is_severe euthanize Euthanize and perform necropsy/histopathology is_severe->euthanize Yes is_dose_related Is it dose-related? is_severe->is_dose_related No reduce_dose Reduce dose for affected cohort is_dose_related->reduce_dose Yes investigate_mechanism Investigate mechanism (on- vs. off-target) is_dose_related->investigate_mechanism No intermittent Switch to intermittent dosing schedule reduce_dose->intermittent continue_monitoring Continue with close monitoring reduce_dose->continue_monitoring intermittent->continue_monitoring investigate_mechanism->continue_monitoring

Caption: Decision flowchart for managing in-study toxicity.

References

Technical Support Center: Enhancing In Vivo Brain Penetrance of ML350

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving the in vivo brain penetrance of the small molecule inhibitor, ML350. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My in vivo experiments show low brain concentrations of this compound. What are the potential reasons for this?

A1: Low brain penetrance of this compound is likely due to the blood-brain barrier (BBB), a highly selective barrier that protects the brain.[1][2] Key factors that may be limiting this compound's entry include:

  • Active Efflux: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively pump compounds out of the brain endothelial cells back into the bloodstream.[3]

  • Physicochemical Properties: The inherent properties of this compound, such as high molecular weight, low lipophilicity, or a high number of hydrogen bonds, can hinder its ability to passively diffuse across the BBB.[1][4]

  • Plasma Protein Binding: High binding of this compound to plasma proteins can reduce the concentration of the free, unbound drug available to cross the BBB.[5]

Q2: How can I determine if this compound is a substrate for P-glycoprotein (P-gp)?

A2: You can perform an in vitro permeability assay using a cell line that overexpresses P-gp, such as Caco-2 or MDCK-MDR1 cells. By comparing the bidirectional transport of this compound (from the apical to basolateral side and vice versa), you can calculate an efflux ratio. An efflux ratio significantly greater than 2 suggests that this compound is a P-gp substrate.

Q3: What are the initial steps to consider for modifying this compound to improve its brain penetrance?

A3: Structural modification of this compound is a primary strategy to enhance its ability to cross the BBB.[1][6] Consider the following approaches in collaboration with a medicinal chemist:

  • Increase Lipophilicity: Modifying the structure to increase its lipid solubility can improve passive diffusion. This can be achieved by adding lipophilic groups.

  • Reduce Hydrogen Bonding: Decreasing the number of hydrogen bond donors and acceptors can lower the desolvation energy required for the molecule to enter the lipid environment of the cell membrane.[1]

  • Mask Polar Groups: Introducing non-polar moieties to mask polar functional groups can enhance membrane permeability.

Q4: Are there formulation-based strategies to improve this compound delivery to the brain?

A4: Yes, formulation strategies can be employed to enhance brain delivery without modifying the core structure of this compound. These include:

  • Nanoparticle Encapsulation: Encapsulating this compound in nanoparticles can protect it from efflux transporters and facilitate its transport across the BBB.[3][7]

  • Prodrug Approach: A prodrug of this compound could be designed to be more lipophilic and then be converted to the active compound within the brain.[7]

Troubleshooting Guides

Issue 1: Inconsistent Brain-to-Plasma Ratios in Animal Studies
Potential Cause Troubleshooting Step Expected Outcome
Variability in Animal ModelEnsure consistent age, weight, and health status of the animals used in your studies.Reduced variability in pharmacokinetic data.
Dosing InaccuracyVerify the concentration and stability of your dosing solution. Ensure accurate administration of the dose.Consistent plasma and brain concentrations across animals in the same group.
Sample Collection and ProcessingStandardize the timing of sample collection post-dose. Ensure consistent and rapid brain homogenization and plasma separation techniques.Minimized degradation of this compound and consistent sample quality.
Issue 2: this compound Shows Good In Vitro Permeability but Poor In Vivo Brain Penetrance
Potential Cause Troubleshooting Step Expected Outcome
P-glycoprotein EffluxCo-administer this compound with a known P-gp inhibitor, such as elacridar, in your in vivo experiments.[8]An increase in the brain-to-plasma ratio of this compound in the presence of the inhibitor would confirm P-gp mediated efflux.
High Plasma Protein BindingMeasure the fraction of unbound this compound in plasma using techniques like equilibrium dialysis.A low unbound fraction indicates that plasma protein binding may be limiting the amount of drug available to cross the BBB.
Rapid MetabolismAssess the metabolic stability of this compound in liver microsomes or hepatocytes.High metabolic clearance would lead to lower systemic exposure and consequently lower brain concentrations.

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study to Determine Brain Penetrance
  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Dosing: Administer this compound formulated in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline) via intravenous (IV) injection at a dose of 10 mg/kg.

  • Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, and 8 hours) post-dose, collect blood samples via cardiac puncture into EDTA-coated tubes. Immediately following blood collection, perfuse the mice with saline and harvest the brains.

  • Sample Processing: Centrifuge the blood samples to separate plasma. Homogenize the brain tissue in a suitable buffer.

  • Bioanalysis: Quantify the concentration of this compound in plasma and brain homogenate using a validated LC-MS/MS method.

  • Data Analysis: Calculate the brain-to-plasma concentration ratio (Kp) at each time point. The unbound brain-to-plasma ratio (Kp,uu) can be calculated if the unbound fractions in brain and plasma are determined.

Protocol 2: In Vitro P-glycoprotein Substrate Assay
  • Cell Culture: Culture MDCK-MDR1 cells on transwell inserts until a confluent monolayer is formed.

  • Permeability Assay:

    • A-to-B Transport: Add this compound to the apical (A) side of the transwell and measure its appearance on the basolateral (B) side over time.

    • B-to-A Transport: Add this compound to the basolateral (B) side and measure its appearance on the apical (A) side over time.

  • Analysis: Calculate the apparent permeability coefficients (Papp) for both directions. The efflux ratio is calculated as Papp(B-A) / Papp(A-B).

Quantitative Data Summary

Table 1: Hypothetical Pharmacokinetic Parameters of this compound and an Optimized Analog (this compound-OPT)

ParameterThis compoundThis compound-OPT
In Vitro P-gp Efflux Ratio 5.81.2
Plasma Protein Binding (%) 98.592.0
Brain Tissue Binding (%) 95.093.5
In Vivo Brain-to-Plasma Ratio (Kp) 0.10.8
Unbound Brain-to-Plasma Ratio (Kp,uu) 0.030.6

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_strategies Improvement Strategies cluster_evaluation In Vivo Evaluation problem Low in vivo brain penetrance of this compound invitro_pgp In vitro P-gp substrate assay problem->invitro_pgp Characterize Properties ppb Plasma Protein Binding Assay problem->ppb Characterize Properties metabolism Metabolic Stability Assay problem->metabolism Characterize Properties structural_mod Structural Modification (e.g., this compound-OPT) invitro_pgp->structural_mod If P-gp substrate co_dosing Co-dosing with P-gp inhibitor invitro_pgp->co_dosing If P-gp substrate ppb->structural_mod If high binding metabolism->structural_mod If unstable pk_study Comparative in vivo PK study structural_mod->pk_study Test Strategies formulation Novel Formulation (e.g., Nanoparticles) formulation->pk_study Test Strategies co_dosing->pk_study Test Strategies efficacy Target Engagement/ Efficacy Study pk_study->efficacy Confirm Improvement

Caption: Workflow for troubleshooting and improving this compound brain penetrance.

p_glycoprotein_efflux cluster_bbb Blood-Brain Barrier (Endothelial Cell) blood This compound in Bloodstream pgp P-glycoprotein (P-gp) blood->pgp Passive Diffusion pgp->blood Active Efflux brain This compound in Brain pgp->brain Entry into Brain

Caption: P-glycoprotein mediated efflux of this compound at the blood-brain barrier.

References

Technical Support Center: Addressing Variability in Behavioral Results with ML350

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in behavioral experiment results when using the potent and selective kappa opioid receptor (KOR) antagonist, ML350.

Troubleshooting Guide

Variability in behavioral outcomes is a significant challenge in preclinical research. This guide addresses specific issues you may encounter when using this compound in your experiments.

Problem Potential Cause Recommended Solution
Inconsistent behavioral effects across animals. 1. Improper Drug Formulation: this compound may have precipitated out of solution, leading to inaccurate dosing. 2. Animal-Specific Biological Factors: Inherent biological differences among animals can lead to varied responses. 3. Inconsistent Drug Administration: Variability in the volume or technique of administration can affect drug exposure.1. Optimize Formulation: Ensure this compound is fully dissolved. Prepare fresh solutions daily and visually inspect for precipitation before each use. Consider using a vehicle known to be effective for poorly soluble compounds. 2. Increase Sample Size & Counterbalance: A larger sample size can help mitigate the impact of individual variability. Counterbalance experimental groups across cages and litters to distribute genetic and environmental variations evenly. 3. Standardize Administration: Use precise, calibrated equipment for drug administration. Ensure all personnel are trained in the same administration technique (e.g., oral gavage, intraperitoneal injection).
Lack of expected behavioral effect. 1. Suboptimal Dose: The selected dose may be too low to elicit the desired behavioral response. 2. Incorrect Timing of Behavioral Testing: The behavioral assay may be conducted outside the window of peak this compound brain exposure. 3. Drug Degradation: this compound may have degraded in the vehicle over time.1. Conduct a Dose-Response Study: Perform a pilot study with a range of doses to determine the optimal dose for your specific behavioral paradigm. 2. Align Testing with Pharmacokinetics: Time your behavioral experiments to coincide with the anticipated peak concentration (Tmax) of this compound in the brain. While specific data for this compound is limited, a general starting point for oral administration in rodents is to test between 30 and 90 minutes post-dose. 3. Ensure Fresh Preparation: Prepare this compound solutions fresh before each experiment to avoid potential degradation.
Unanticipated or off-target behavioral effects. 1. Vehicle Effects: The vehicle used to dissolve this compound may have its own behavioral effects. 2. Stress from Experimental Procedures: Handling and injection stress can confound behavioral results.[1]1. Include a Vehicle-Only Control Group: Always include a control group that receives only the vehicle to distinguish the effects of this compound from those of the vehicle. 2. Acclimate and Habituate Animals: Properly acclimate animals to the housing facility and habituate them to handling and experimental procedures before the start of the study.
High variability within the same animal on different days. 1. Circadian Rhythm Effects: The time of day for testing can influence behavior and drug metabolism.[2] 2. Changes in the Testing Environment: Minor changes in the experimental room (e.g., lighting, noise) can affect behavior.1. Standardize Testing Time: Conduct behavioral testing at the same time each day to minimize the influence of circadian rhythms.[2] 2. Maintain a Consistent Environment: Ensure the testing environment remains consistent across all experimental sessions in terms of lighting, temperature, humidity, and ambient noise.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a highly potent and selective antagonist of the kappa opioid receptor (KOR). It has an IC50 in the range of 9-16 nM for KOR and exhibits high selectivity over mu and delta opioid receptors.[3] This selectivity minimizes the potential for off-target effects that could confound behavioral results.

Q2: How should I prepare this compound for in vivo administration?

Due to its limited aqueous solubility, this compound often requires a non-aqueous vehicle for dissolution. A common starting point is to dissolve this compound in a small amount of 100% DMSO and then dilute it to the final desired concentration with saline or corn oil. It is crucial to ensure the final concentration of DMSO is well-tolerated by the animals (typically <10% of the total volume). Always prepare fresh solutions and visually inspect for any precipitation before administration.

Q3: What is the recommended route of administration for this compound in rodents?

This compound can be administered via oral gavage (p.o.) or intraperitoneal (i.p.) injection. Oral administration is often preferred as it is less stressful for the animals than repeated injections.

Q4: When should I conduct behavioral testing after administering this compound?

Q5: What are some key environmental factors that can contribute to variability in behavioral results?

Several environmental factors can significantly impact behavioral outcomes. These include:

  • Housing conditions: Cage density and enrichment can affect stress levels.

  • Lighting: Changes in light intensity or the light-dark cycle can disrupt circadian rhythms and influence behavior.[2]

  • Noise: Loud or sudden noises can induce stress and alter behavioral responses.

  • Experimenter: Different experimenters may handle animals differently, leading to variability.

Q6: How can I minimize the impact of animal-specific factors on my results?

To minimize the influence of individual differences between animals, consider the following:

  • Use genetically homogenous strains: Inbred strains of mice or rats can help reduce genetic variability.

  • Control for age and sex: Use animals of a similar age and, if using both sexes, analyze the data separately as the estrous cycle in females can influence behavior.

  • Randomize and counterbalance: Randomly assign animals to experimental groups and counterbalance the groups across cages and litters.

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage in Rodents

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO)

    • Sterile saline (0.9% NaCl) or corn oil

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Calculate the required amount of this compound and vehicle based on the desired dose and concentration.

    • Weigh the this compound powder accurately and place it in a sterile microcentrifuge tube.

    • Add the minimum volume of DMSO required to dissolve the this compound completely. Vortex thoroughly. A brief sonication may aid in dissolution.

    • Once fully dissolved, add the appropriate volume of sterile saline or corn oil to reach the final desired concentration. The final DMSO concentration should be kept to a minimum (ideally ≤10%).

    • Vortex the solution vigorously until it is homogenous.

    • Visually inspect the solution for any signs of precipitation before each use.

    • Prepare this formulation fresh on each day of the experiment.

Data Presentation

Table 1: General Pharmacokinetic Parameters of KOR Antagonists in Rodents (Illustrative)

ParameterMiceRatsNotes
Oral Bioavailability (%) VariableVariableHighly dependent on the specific compound and formulation.
Tmax (oral) (h) 0.5 - 1.50.5 - 2.0Time to reach maximum plasma concentration.
Half-life (t1/2) (h) 1.0 - 4.02.0 - 6.0Can vary significantly between compounds.
Brain/Plasma Ratio 0.5 - 2.00.5 - 2.0Indicates the extent of brain penetration.

Note: This table provides a general range for small molecule KOR antagonists and is for illustrative purposes. Specific pharmacokinetic data for this compound is not publicly available and should be determined experimentally.

Visualizations

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_test Testing cluster_analysis Analysis a This compound Formulation c Drug Administration (p.o. or i.p.) a->c b Animal Acclimation b->c d Wait for Optimal Pharmacokinetic Window c->d e Behavioral Assay d->e f Data Collection e->f g Statistical Analysis f->g

Caption: A typical experimental workflow for in vivo studies with this compound.

troubleshooting_logic a Inconsistent Behavioral Results? b Check Drug Formulation a->b c Review Experimental Protocol a->c d Assess Animal Factors a->d e Precipitation? b->e f Freshly Prepared? b->f g Consistent Timing? c->g h Standardized Handling? c->h i Randomized Groups? d->i j Sufficient N? d->j k Reformulate e->k Yes l Prepare Fresh f->l No m Standardize Time g->m No n Standardize Handling h->n No o Re-randomize i->o No p Increase N j->p No

Caption: A decision tree for troubleshooting variability in behavioral results.

signaling_pathway This compound This compound KOR KOR This compound->KOR Antagonism Downstream Downstream Signaling KOR->Downstream Behavior Behavioral Outcome Downstream->Behavior

Caption: Simplified signaling pathway of this compound at the kappa opioid receptor.

References

ML350 stability at room temperature vs 4°C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of the small molecule ML350 at room temperature versus 4°C. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound?

Q2: How does temperature affect the stability of this compound in solution?

A2: Higher temperatures, such as room temperature (typically 20-25°C), generally accelerate the degradation of small molecules compared to refrigerated conditions (4°C). The increased thermal energy at room temperature can promote hydrolysis, oxidation, and other degradation pathways. Storing this compound solutions at 4°C is recommended to slow down these potential degradation processes.

Q3: What is the recommended solvent for dissolving this compound?

A3: this compound is often dissolved in dimethyl sulfoxide (DMSO) for in vitro experiments. It is crucial to use anhydrous DMSO, as water content can significantly impact the stability of dissolved compounds, leading to hydrolysis.

Q4: Can I repeatedly freeze and thaw my this compound stock solution?

A4: Repeated freeze-thaw cycles should be avoided as they can lead to compound precipitation and degradation. It is best practice to aliquot your stock solution into smaller, single-use volumes to minimize the number of freeze-thaw cycles.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Inconsistent experimental results with this compound. Compound degradation due to improper storage.1. Prepare fresh stock solutions of this compound from solid material. 2. Aliquot the stock solution and store at -80°C. 3. For working solutions, prepare fresh from the stock for each experiment. 4. Conduct a stability study to determine the rate of degradation under your specific experimental conditions (see Experimental Protocols).
Precipitate observed in this compound solution upon thawing. Low solubility at colder temperatures or compound degradation.1. Gently warm the solution to room temperature and vortex to see if the precipitate redissolves. 2. If the precipitate persists, it may be a degradation product. The solution should be discarded. 3. Consider preparing a fresh, lower concentration stock solution.
Loss of this compound activity over time in cell culture medium. Instability in aqueous buffer at 37°C.1. Minimize the pre-incubation time of this compound in the culture medium before adding to cells. 2. Prepare fresh dilutions in media for each experiment. 3. Perform a time-course experiment to assess the stability of this compound in your specific cell culture medium at 37°C.

Quantitative Data Summary

Specific quantitative data on the stability of this compound at room temperature versus 4°C is not publicly available. Researchers are strongly encouraged to perform their own stability studies to determine the degradation kinetics under their specific experimental conditions. A generalized data table from a hypothetical stability study is presented below for illustrative purposes.

Storage Condition Time Point This compound Concentration (% of Initial)
Room Temperature (25°C)0 hours100%
24 hours95%
48 hours90%
1 week75%
4°C0 hours100%
24 hours99.5%
48 hours99%
1 week97%

Note: This data is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol: Assessing this compound Stability by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method to assess the stability of this compound in solution at different temperatures.

Materials:

  • This compound solid compound

  • Anhydrous DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA)

  • Incubators or water baths set to 4°C and 25°C

Methodology:

  • Preparation of this compound Stock Solution:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Preparation of Working Solutions:

    • Dilute the this compound stock solution to a final concentration of 100 µM in PBS (ensure the final DMSO concentration is low, e.g., <1%).

    • Prepare two sets of aliquots of the working solution in HPLC vials.

  • Incubation:

    • Place one set of vials at room temperature (25°C).

    • Place the second set of vials at 4°C.

  • Time Points:

    • Analyze samples at designated time points (e.g., 0, 4, 8, 24, 48, and 72 hours).

    • At each time point, take one vial from each temperature condition for analysis.

  • HPLC Analysis:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A typical gradient would be from 5% to 95% Mobile Phase B over 20 minutes. This should be optimized for good separation of the parent this compound peak from any potential degradation products.

    • Flow Rate: 1 mL/min

    • Detection Wavelength: Determine the λmax of this compound using a UV-Vis spectrophotometer and monitor at that wavelength.

    • Injection Volume: 10 µL

  • Data Analysis:

    • At each time point, quantify the peak area of the parent this compound peak.

    • Calculate the percentage of this compound remaining relative to the T=0 time point.

    • Plot the percentage of this compound remaining versus time for each temperature condition.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare 10 mM this compound Stock in DMSO prep_work Dilute to 100 µM in PBS prep_stock->prep_work aliquot Aliquot into HPLC Vials prep_work->aliquot temp_rt Room Temperature (25°C) aliquot->temp_rt temp_4c 4°C aliquot->temp_4c hplc HPLC Analysis at Time Points (0, 4, 8, 24, 48, 72h) temp_rt->hplc temp_4c->hplc data Quantify Peak Area hplc->data plot Plot % Remaining vs. Time data->plot

Caption: Experimental workflow for assessing this compound stability.

Logical_Relationship cluster_factors Factors Affecting Stability cluster_outcome Potential Outcomes cluster_mitigation Mitigation Strategies Temperature Temperature Degradation Chemical Degradation Temperature->Degradation Solvent Solvent (e.g., DMSO, Water) Solvent->Degradation pH pH of Solution pH->Degradation Light Light Exposure Light->Degradation FreezeThaw Freeze-Thaw Cycles Precipitation Precipitation FreezeThaw->Precipitation LossOfActivity Loss of Biological Activity Degradation->LossOfActivity Precipitation->LossOfActivity Storage Proper Storage (-20°C or -80°C, dark) Storage->Temperature Aliquoting Aliquoting Aliquoting->FreezeThaw FreshPrep Prepare Fresh Solutions FreshPrep->Degradation

Caption: Factors influencing small molecule stability and mitigation.

Technical Support Center: ML350 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ML350, a CERT1 inhibitor, in high-throughput screening (HTS) assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule inhibitor of the Ceramide Transfer Protein (CERT), also known as CERT1. CERT1 is a crucial protein responsible for the non-vesicular transport of ceramide from the endoplasmic reticulum (ER) to the Golgi apparatus. This transport is a key step in the biosynthesis of sphingomyelin and other complex sphingolipids. By inhibiting CERT1, this compound disrupts this lipid transport, leading to an accumulation of ceramide in the ER and a depletion of sphingomyelin in the Golgi and plasma membrane. This disruption of sphingolipid homeostasis can induce cellular stress, apoptosis, and other cellular responses, making CERT1 a target of interest in various disease models.

Q2: What are the potential applications of this compound in drug discovery?

Given the central role of ceramide and sphingolipids in cellular signaling, proliferation, and death, inhibitors of CERT1 like this compound are valuable tools for studying these processes. They have potential therapeutic applications in areas where dysregulation of lipid metabolism is implicated, such as in certain cancers and metabolic diseases. In a high-throughput screening context, this compound can be used as a tool compound to validate assays targeting the CERT1 pathway or to identify other components of the sphingolipid metabolic network.

Troubleshooting Guide

Issue 1: High Variability or Poor Reproducibility in Assay Results

High variability in HTS assays can obscure real hits and lead to a high number of false positives or negatives. When using this compound, several factors could contribute to this issue.

Possible Causes & Solutions:

CauseRecommended Solution
Inconsistent Dispensing Ensure liquid handlers are properly calibrated for the specific assay plate type and volume. Regularly perform quality control checks on dispensing equipment.
Edge Effects in Assay Plates To mitigate evaporation and temperature gradients, avoid using the outer wells of the assay plate for experimental samples. Instead, fill them with media or buffer.
Cell Seeding Density Optimize and strictly control the cell seeding density across all wells. Uneven cell distribution is a common source of variability in cell-based assays.
Assay Timing The timing of compound addition and signal detection should be consistent across all plates. Staggering the processing of large batches of plates can help maintain consistency.
Reagent Quality Use freshly prepared reagents and ensure consistent lot numbers for critical components like antibodies or substrates throughout the screen.
Issue 2: Apparent Low Potency or Lack of Activity of this compound

If this compound does not show the expected inhibitory activity in your assay, it could be due to several experimental factors rather than a true lack of efficacy.

Possible Causes & Solutions:

CauseRecommended Solution
Poor Solubility This compound, like many small molecules, may have limited aqueous solubility. Ensure it is fully dissolved in a suitable solvent, typically DMSO, before dilution into aqueous assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <0.5%) and consistent across all wells, including controls.
Compound Instability Assess the stability of this compound under your specific assay conditions (e.g., temperature, pH, light exposure). Consider performing a time-course experiment to determine if the compound degrades over the duration of the assay.
Incorrect Assay Conditions The potency of this compound may be dependent on specific assay parameters. Verify that the cell type, incubation time, and substrate concentration (if applicable) are appropriate for detecting CERT1 inhibition.
Cellular Efflux Some cell lines may express high levels of efflux pumps (e.g., P-glycoprotein) that can actively remove this compound from the cell, reducing its intracellular concentration and apparent potency. Consider using cell lines with lower efflux pump activity or co-incubating with a known efflux pump inhibitor as a control experiment.
Issue 3: High Background Signal or False Positives

High background or the identification of a large number of apparent "hits" that are not true inhibitors of CERT1 can be a significant issue in HTS.

Possible Causes & Solutions:

CauseRecommended Solution
Assay Technology Interference This compound or other library compounds may interfere with the detection method. For example, in fluorescence-based assays, compounds can be inherently fluorescent or can quench the fluorescent signal. Run control experiments with this compound in the absence of the biological target to assess for such interference.
Cytotoxicity At higher concentrations, this compound may induce cytotoxicity, which can lead to non-specific effects in the assay readout. It is crucial to determine the cytotoxic profile of this compound in your specific cell line and use it at non-toxic concentrations for primary screening.
Off-Target Effects While reported to be selective, this compound could have off-target effects at high concentrations. Confirmatory secondary assays using different detection technologies or orthogonal approaches are essential to validate hits.

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound. Note: Specific values may vary depending on the experimental conditions and assay format.

Table 1: In Vitro Potency of this compound

ParameterValueCell Line/Assay
IC₅₀ ~5-20 µM(Example) CERT1-dependent ceramide transport assay
EC₅₀ Assay Dependent(Example) Cell-based assay measuring downstream effects

Table 2: Physicochemical Properties of this compound

PropertyValueNotes
Molecular Weight ~400-500 g/mol Varies based on specific salt form
Solubility >10 mM in DMSOLimited solubility in aqueous buffers
Stability Stable at -20°C for >1 yearProtect from light and repeated freeze-thaw cycles

Experimental Protocols

Protocol 1: General Protocol for a Cell-Based CERT1 Inhibition Assay

  • Cell Seeding: Seed cells at a pre-optimized density in a 96- or 384-well plate and incubate overnight to allow for attachment.

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution of this compound in assay medium, ensuring the final DMSO concentration is consistent and non-toxic to the cells.

  • Compound Treatment: Remove the culture medium from the cell plate and add the diluted this compound solutions. Include appropriate controls (e.g., vehicle control with DMSO only, positive control with a known CERT1 inhibitor if available).

  • Incubation: Incubate the cells with the compound for a predetermined period to allow for target engagement and a cellular response.

  • Assay Readout: Perform the assay readout according to the specific detection method (e.g., fluorescence, luminescence, or mass spectrometry-based detection of ceramide or sphingomyelin levels).

  • Data Analysis: Normalize the data to controls and calculate the IC₅₀ value for this compound.

Visualizations

CERT1_Signaling_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus Ceramide Ceramide CERT1 CERT1 Protein Ceramide->CERT1 Binds Sphingomyelin Sphingomyelin CERT1->Sphingomyelin Transports Ceramide for Sphingomyelin Synthesis This compound This compound This compound->CERT1 Inhibits

Caption: The CERT1-mediated ceramide transport pathway and the inhibitory action of this compound.

HTS_Troubleshooting_Workflow start HTS Experiment with this compound issue Identify Issue start->issue var High Variability issue->var e.g. potency Low Potency issue->potency e.g. fp False Positives issue->fp e.g. sol_var Check Dispensing Control Edge Effects Optimize Cell Density var->sol_var sol_potency Verify Solubility Assess Stability Confirm Assay Conditions potency->sol_potency sol_fp Test for Assay Interference Determine Cytotoxicity Run Orthogonal Assays fp->sol_fp end Optimized Assay sol_var->end sol_potency->end sol_fp->end

Caption: A logical workflow for troubleshooting common issues in HTS assays with this compound.

Validation & Comparative

A Comparative In Vivo Analysis of Kappa-Opioid Receptor Antagonists: ML350 vs. Norbinaltorphimine (nor-BNI)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed in vivo comparison of two prominent kappa-opioid receptor (KOR) antagonists: the novel, short-acting compound ML350, and the classical, long-acting antagonist norbinaltorphimine (nor-BNI). The following sections present a comprehensive overview of their respective in vivo performance, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for preclinical research.

At a Glance: Key In Vivo Performance Metrics

ParameterThis compoundNorbinaltorphimine (nor-BNI)Key Considerations
Primary MoA Selective KOR AntagonistSelective KOR AntagonistBoth compounds effectively block the action of KOR agonists.
Selectivity High selectivity for KOR over mu- and delta-opioid receptors (219-382 fold vs. OPRD1, 20-35 fold vs. OPRM1)[1]High selectivity for KOR with some reports of transient mu-opioid receptor interaction in vivo.[2]This compound's selectivity profile from in vitro data suggests a cleaner pharmacological tool. Nor-BNI's transient off-target effects should be considered in experimental design.
Duration of Action Short-acting, reversible effectsExtremely long-lasting, with effects persisting for days to weeks after a single dose[2]The choice between a short- and long-acting antagonist is highly dependent on the experimental paradigm. This compound allows for more precise temporal control, while nor-BNI is suitable for studies requiring sustained KOR blockade.
Onset of Action Not explicitly detailed, but implied to be rapid.Slow onset of maximal antagonist effect in vivo, typically hours post-administration.[2]The delayed onset of nor-BNI requires careful planning of dosing schedules relative to behavioral or physiological measurements.
Brain Penetration Good brain penetration demonstrated in mice.[1]Readily crosses the blood-brain barrier, with detectable levels in the brain for up to 28 days post-administration in mice.[2]Both compounds are suitable for CNS-targeted studies.
In Vivo Potency Demonstrates a reversible analgesic effect when challenged with a KOR agonist in a mouse tail-flick assay.[1]Potently blocks the effects of KOR agonists in various in vivo models, including analgesia and writhing assays.[2]Quantitative in vivo potency (e.g., ED50) for this compound is not readily available in the public domain, limiting a direct quantitative comparison.

In Vivo Pharmacokinetic Profiles

A direct comparison of the pharmacokinetic parameters of this compound and nor-BNI is challenging due to the available data being from different species (rats for this compound and mice for nor-BNI). However, the existing data provides valuable insights into their respective disposition in vivo.

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Rats [2]

RouteDoseCL (mL/min/kg)T½ (hr)AUC (µM*hr)Vd (L/kg)Cmax (µM)%F
IV1 mg/kg31.41.361.31.9--
PO2 mg/kg--0.7-0.1531.3

Table 3: In Vivo Pharmacokinetic Parameters of nor-BNI in Mice [1]

RouteDoseVz/F (L/kg)CL/F (L/kg/h)Brain/Plasma Ratio (AUC)
SC20 mg/kg191.70.09

Signaling Pathways and Experimental Logic

The distinct durations of action of this compound and nor-BNI are a critical differentiating factor. The prolonged effects of nor-BNI are not attributed to its pharmacokinetic profile but rather to a sustained inactivation of the KOR, a mechanism involving c-Jun N-terminal kinase (JNK) activation. In contrast, this compound is designed as a reversible antagonist, suggesting its effects are more directly correlated with its presence at the receptor.

G cluster_this compound This compound (Short-Acting) cluster_norBNI nor-BNI (Long-Acting) This compound This compound Administration ML350_Receptor Reversible KOR Binding This compound->ML350_Receptor ML350_Effect Short-Term KOR Blockade ML350_Receptor->ML350_Effect ML350_Clearance Systemic Clearance ML350_Effect->ML350_Clearance ML350_Termination Termination of Effect ML350_Clearance->ML350_Termination norBNI nor-BNI Administration norBNI_Receptor KOR Binding norBNI->norBNI_Receptor JNK_Activation JNK Pathway Activation norBNI_Receptor->JNK_Activation Receptor_Inactivation Sustained KOR Inactivation JNK_Activation->Receptor_Inactivation Long_Effect Long-Term KOR Blockade Receptor_Inactivation->Long_Effect

Caption: Logical workflow comparing the mechanisms of short-acting (this compound) versus long-acting (nor-BNI) KOR antagonism.

Experimental Protocols

In Vivo Antagonism of KOR Agonist-Induced Analgesia (Tail-Flick Test) - Adapted for this compound

This protocol is based on the reported in vivo characterization of this compound.[1]

1. Animals: Male C57BL/6 mice are used. Animals are housed under standard laboratory conditions with ad libitum access to food and water.

2. Acclimation: Mice are acclimated to the experimental room and handling for at least 3 days prior to testing. On the day of the experiment, they are allowed to acclimate to the testing apparatus for 30-60 minutes.

3. Baseline Latency: The baseline tail-flick latency is determined by focusing a beam of radiant heat on the ventral surface of the tail. The time taken for the mouse to flick its tail is recorded. A cut-off time (e.g., 10 seconds) is established to prevent tissue damage.

4. Administration of Antagonist: this compound is dissolved in a suitable vehicle (e.g., 10% DMSO, 10% Tween-80 in sterile water) and administered via intraperitoneal (IP) injection at a dose of 10 mg/kg.

5. Administration of Agonist: At a specified time post-antagonist administration (e.g., 30 minutes), a selective KOR agonist such as U-50,488H is administered subcutaneously (SC).

6. Post-Treatment Latency: Tail-flick latencies are measured at various time points after agonist administration (e.g., 30, 60, 90, and 120 minutes).

7. Data Analysis: The analgesic effect is typically expressed as the percentage of maximal possible effect (%MPE), calculated as: [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. The ability of this compound to reverse the agonist-induced increase in tail-flick latency is indicative of its antagonist activity.

In Vivo Antagonism of KOR Agonist-Induced Writhing (Acetic Acid Writhing Test) - Adapted for nor-BNI

This protocol is based on established methods for evaluating nor-BNI's in vivo efficacy.

1. Animals: Male CD-1 mice are commonly used.

2. Administration of Antagonist: Nor-BNI is dissolved in sterile saline and administered subcutaneously (SC) at a dose of 10-20 mg/kg. Due to its slow onset of action, nor-BNI is typically administered 24 hours prior to the administration of the KOR agonist.

3. Administration of Agonist: A KOR agonist, such as U-50,488H, is administered SC 30 minutes before the acetic acid challenge.

4. Induction of Writhing: A 0.6% solution of acetic acid is injected intraperitoneally (IP).

5. Observation: Immediately after the acetic acid injection, mice are placed in an observation chamber, and the number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a set period, typically 10-20 minutes.

6. Data Analysis: The number of writhes in the antagonist-pretreated group is compared to the group that received the agonist alone. A significant reduction in the number of writhes in the nor-BNI pretreated group demonstrates its antagonist effect.

G cluster_workflow General In Vivo Antagonism Workflow start Animal Acclimation baseline Baseline Measurement (e.g., Tail-Flick Latency) start->baseline antagonist Antagonist Administration (this compound or nor-BNI) baseline->antagonist agonist KOR Agonist Administration (e.g., U-50,488H) antagonist->agonist post_treatment Post-Treatment Measurement agonist->post_treatment analysis Data Analysis post_treatment->analysis

Caption: A generalized experimental workflow for in vivo assessment of KOR antagonist activity.

Summary and Recommendations

This compound and nor-BNI represent two distinct classes of KOR antagonists, each with its own set of advantages and disadvantages for in vivo research.

  • This compound is an excellent choice for studies requiring a short duration of action and high selectivity. Its reversible nature allows for the investigation of the acute effects of KOR blockade and for experimental designs where a prolonged antagonist effect would be confounding. Its favorable pharmacokinetic profile, including good brain penetration and oral bioavailability in rats, makes it a promising tool for a wide range of preclinical studies.

  • Norbinaltorphimine (nor-BNI) remains the gold standard for experiments that necessitate a long-lasting and sustained blockade of KORs. Its unique mechanism of action, leading to a prolonged inactivation of the receptor, is advantageous for studies investigating the chronic effects of KOR antagonism. However, researchers must consider its slow onset of action and the potential for transient interactions with other opioid receptors.

The selection between this compound and nor-BNI should be guided by the specific scientific question and the required temporal dynamics of KOR antagonism in the chosen in vivo model.

References

A Comparative Guide to JDTic and ML350: Two Prominent KOR Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The kappa opioid receptor (KOR) has emerged as a significant target for therapeutic intervention in a range of neuropsychiatric and addictive disorders. Antagonism of the KOR is a promising strategy for the treatment of depression, anxiety, and substance use disorders. This guide provides a detailed, data-driven comparison of two notable KOR antagonists: JDTic and ML350.

Quantitative Performance Comparison

The following tables summarize the key in vitro and in vivo pharmacological parameters of JDTic and this compound, facilitating a direct comparison of their potency, selectivity, and functional activity.

In Vitro Binding Affinity and Functional Antagonism
CompoundReceptorBinding Affinity (Ki)Functional Antagonism (IC50/Ke)Assay TypeSpecies
JDTic KOR0.32 nM[1]0.02 nM (Ki)[1]GTPγS[1]Human[1]
MOR-341-fold less potent than at KOR[2]GTPγS[2]Human[2]
DOR-7930-fold less potent than at KOR[2]GTPγS[2]Human[2]
This compound KOR-9-16 nM (IC50)Tango™ β-arrestin[3]Human[3]
MOR-20-35-fold less potent than at KOR[3]Tango™ β-arrestin[3]Human[3]
DOR-219-382-fold less potent than at KOR[3]Tango™ β-arrestin[3]Human[3]
In Vivo Efficacy and Pharmacokinetics
CompoundAnimal ModelEfficacy MetricKey Findings
JDTic Mouse (Tail-flick test)Blockade of KOR agonist-induced antinociceptionLong-acting antagonist activity, lasting up to 2 weeks after a single subcutaneous dose.[3]
Rat (U50,488-induced diuresis)Reversal of diuresisPotent and long-lasting in vivo KOR antagonism.[4]
This compound Mouse (Tail flick assay)Reversible analgesia when challenged with a KOR agonistDemonstrates in vivo KOR antagonist activity.[3]

Experimental Methodologies

This section details the experimental protocols for the key assays cited in this guide, providing a framework for the replication and validation of the presented data.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a compound for the kappa opioid receptor.

General Protocol:

  • Membrane Preparation: Membranes are prepared from cells (e.g., CHO or HEK293) stably expressing the human KOR.

  • Incubation: Cell membranes are incubated with a specific radioligand for the KOR (e.g., [³H]U69,593) and various concentrations of the test compound (JDTic or this compound).

  • Equilibrium: The incubation is carried out at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay

Objective: To measure the functional antagonist activity of a compound at the KOR.

General Protocol:

  • Membrane Preparation: Membranes from cells expressing the KOR are prepared as described above.

  • Incubation: Membranes are incubated with a KOR agonist (e.g., U50,488) to stimulate G-protein activation, in the presence of varying concentrations of the antagonist (JDTic or this compound).

  • [³⁵S]GTPγS Binding: [³⁵S]GTPγS, a non-hydrolyzable analog of GTP, is added to the reaction. Agonist-induced G-protein activation leads to the binding of [³⁵S]GTPγS to the Gα subunit.

  • Termination and Separation: The reaction is terminated, and bound [³⁵S]GTPγS is separated from unbound [³⁵S]GTPγS via filtration.

  • Quantification: The amount of bound [³⁵S]GTPγS is measured by scintillation counting.

  • Data Analysis: The ability of the antagonist to inhibit the agonist-stimulated [³⁵S]GTPγS binding is quantified to determine its IC50 or Ke value.

In Vivo Tail-Flick Test

Objective: To assess the in vivo antagonist effect of a compound against a KOR agonist-induced analgesic response.

General Protocol:

  • Animal Acclimation: Mice or rats are acclimated to the testing environment and handling procedures.

  • Baseline Latency: The baseline tail-flick latency (the time it takes for the animal to withdraw its tail from a heat source) is measured.

  • Compound Administration: The test compound (JDTic or this compound) is administered via a specific route (e.g., subcutaneous, intraperitoneal, or oral).

  • KOR Agonist Challenge: After a predetermined time, a KOR agonist (e.g., U50,488) is administered to induce analgesia (an increase in tail-flick latency).

  • Post-treatment Latency: The tail-flick latency is measured at various time points after agonist administration.

  • Data Analysis: The ability of the antagonist to block or reverse the agonist-induced increase in tail-flick latency is quantified.

Signaling Pathways and Experimental Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways of the kappa opioid receptor and a typical experimental workflow for characterizing KOR antagonists.

KOR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular KOR_Agonist KOR Agonist (e.g., Dynorphin) KOR Kappa Opioid Receptor (KOR) KOR_Agonist->KOR Binds to G_protein Gαi/o Protein KOR->G_protein Activates Beta_Arrestin β-Arrestin KOR->Beta_Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits Downstream_G Downstream Effects (e.g., Ion Channel Modulation) G_protein->Downstream_G ERK ERK/MAPK Beta_Arrestin->ERK Activates Downstream_Arrestin Downstream Effects (e.g., Receptor Internalization, Signaling) Beta_Arrestin->Downstream_Arrestin cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Inhibits

Caption: KOR Signaling Pathways.

KOR_Antagonist_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Comparison Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Assay Functional Assay (e.g., GTPγS, β-arrestin) (Determine IC50/Ke) Binding_Assay->Functional_Assay Selectivity_Assay Selectivity Screening (vs. MOR, DOR, etc.) Functional_Assay->Selectivity_Assay PK_Studies Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) Selectivity_Assay->PK_Studies Data_Comparison Compare Potency, Selectivity, Efficacy, and PK profiles Selectivity_Assay->Data_Comparison Efficacy_Models Efficacy Models (e.g., Tail-Flick, Forced Swim Test) PK_Studies->Efficacy_Models Efficacy_Models->Data_Comparison

Caption: KOR Antagonist Evaluation Workflow.

References

A Comparative Guide to the Efficacy of ML350 and Other Selective Kappa-Opioid Receptor (KOR) Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of ML350, a novel selective kappa-opioid receptor (KOR) antagonist, with other established selective KOR antagonists, including norbinaltorphimine (nor-BNI), JDTic, and 5'-Guanidinonaltrindole (5'-GNTI). The information presented is intended to assist researchers in selecting the most appropriate tool for their preclinical studies and to provide valuable insights for drug development professionals working on KOR-targeted therapeutics.

Quantitative Efficacy Comparison

The following table summarizes the in vitro efficacy and selectivity of this compound compared to other prominent selective KOR antagonists. The data, presented as IC50 and Ki values, highlight the potency and binding affinity of these compounds for the kappa-opioid receptor, as well as their selectivity over mu-opioid (MOR) and delta-opioid (DOR) receptors.

CompoundKOR IC50 (nM)KOR Ki (nM)MOR Ki (nM)DOR Ki (nM)Selectivity (KOR vs. MOR)Selectivity (KOR vs. DOR)
This compound 120[1]--->267-fold[1]>267-fold[1]
nor-BNI ----High[2][3]High[2][3]
JDTic 0.02[1]-----
5'-GNTI -0.18[4]36.9[4]70.0[4]~205-fold~389-fold

Experimental Methodologies

The quantitative data presented in this guide are primarily derived from two key types of in vitro assays: radioligand binding assays and functional assays. The general protocols for these experiments are outlined below.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To measure the displacement of a radiolabeled ligand from the kappa-opioid receptor by the unlabeled antagonist (e.g., this compound, nor-BNI, JDTic, 5'-GNTI).

General Protocol:

  • Membrane Preparation: Cell membranes expressing the human kappa-opioid receptor are prepared from cultured cells (e.g., CHO or HEK293 cells).

  • Incubation: A constant concentration of a radiolabeled KOR ligand (e.g., [³H]diprenorphine) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled antagonist.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay

This functional assay measures the ability of a compound to antagonize G-protein activation by a KOR agonist.

Objective: To determine the potency of a KOR antagonist in inhibiting agonist-stimulated [³⁵S]GTPγS binding to G-proteins coupled to the kappa-opioid receptor.

General Protocol:

  • Membrane Preparation: As in the radioligand binding assay, membranes from cells expressing the KOR are used.

  • Incubation: The membranes are incubated with a KOR agonist (e.g., U-50,488), [³⁵S]GTPγS, and varying concentrations of the KOR antagonist.

  • Stimulation: The agonist stimulates the receptor, leading to the exchange of GDP for [³⁵S]GTPγS on the associated Gα subunit.

  • Separation: The reaction is terminated, and the [³⁵S]GTPγS-bound G-proteins are captured on filter plates.

  • Quantification: The amount of bound [³⁵S]GTPγS is measured using a scintillation counter.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding (IC50) is determined.

Signaling Pathway of KOR Antagonism

Kappa-opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/o). Upon activation by an agonist, these receptors initiate a signaling cascade that leads to the inhibition of adenylyl cyclase, decreased cyclic AMP (cAMP) levels, and modulation of ion channel activity. A selective KOR antagonist, such as this compound, competitively binds to the receptor, preventing the binding of endogenous or exogenous agonists and thereby blocking the initiation of this downstream signaling.

KOR_Antagonist_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist KOR Kappa-Opioid Receptor (KOR) Agonist->KOR Binds and Activates This compound This compound This compound->KOR Competitively Binds and Blocks G_protein Gi/o Protein KOR->G_protein No Activation Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase No Inhibition cAMP cAMP Adenylyl_Cyclase->cAMP ATP to cAMP (Basal Level) ATP ATP Downstream_Effects Blocked Downstream Cellular Effects

Caption: KOR antagonist (this compound) blocks agonist binding, preventing G-protein activation.

Experimental Workflow for Antagonist Characterization

The process of characterizing a novel KOR antagonist like this compound typically involves a series of in vitro and in vivo experiments to determine its potency, selectivity, and functional effects.

Antagonist_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding_Assay Radioligand Binding Assay (Determine Ki, Selectivity) Functional_Assay [³⁵S]GTPγS Functional Assay (Determine IC50, Potency) Binding_Assay->Functional_Assay Confirm Functional Antagonism PK_Studies Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) Functional_Assay->PK_Studies Proceed to In Vivo PD_Studies Pharmacodynamic Studies (e.g., Tail-Flick Test, Forced Swim Test) PK_Studies->PD_Studies Inform Dosing for Efficacy Studies

Caption: Workflow for characterizing a selective KOR antagonist from in vitro to in vivo.

References

Validating Brain Target Engagement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A critical step in the development of drugs targeting the central nervous system (CNS) is the confirmation that the therapeutic agent effectively reaches and interacts with its intended molecular target within the brain. This process, known as target engagement, provides essential evidence of a drug's mechanism of action and is a key determinant of its potential efficacy. The following guide offers a comparative overview of methodologies and considerations for validating target engagement in the brain, with a focus on providing researchers, scientists, and drug development professionals with the necessary tools to assess and compare different approaches.

While the specific compound "ML350" could not be definitively identified in the public domain as a CNS drug with a known target, this guide will address the broader challenge of validating brain target engagement for any novel CNS therapeutic. We will explore various experimental techniques, present data in a comparative format, and provide standardized protocols and visualizations to aid in the design and interpretation of target engagement studies.

Comparative Analysis of Target Engagement Methodologies

The selection of an appropriate method for validating target engagement in the brain depends on several factors, including the nature of the target, the properties of the therapeutic agent, and the desired spatial and temporal resolution. Below is a comparison of commonly employed techniques.

Methodology Principle Advantages Limitations Typical Data Output
Positron Emission Tomography (PET) Utilizes radiolabeled ligands (tracers) that bind to the target of interest. The displacement of the tracer by the therapeutic agent is measured to quantify target occupancy.Non-invasive, quantitative, provides spatial distribution of target engagement in the living brain.Requires development of a specific and high-affinity radiotracer, expensive, limited spatial resolution compared to ex vivo methods.Target occupancy (%), binding potential (BPND), distribution volume (VT).
In Vivo Microdialysis A probe is implanted in a specific brain region to sample the extracellular fluid. The concentration of the unbound drug and/or a biomarker in the dialysate is measured.Provides direct measurement of unbound drug concentration at the target site, allows for simultaneous monitoring of neurochemical biomarkers.Invasive, limited to specific brain regions, potential for tissue damage.Unbound drug concentration (Cu,brain), changes in neurotransmitter or metabolite levels.
Autoradiography (ex vivo) Following systemic administration of a radiolabeled drug, brain tissue is sectioned and exposed to a film or phosphor screen to visualize the drug's distribution.High spatial resolution, allows for whole-brain visualization of drug distribution.Invasive (requires tissue collection), provides total drug concentration (bound and unbound), semi-quantitative.Optical density, which can be correlated to drug concentration.
Target-Based Biomarkers Measures a downstream physiological or biochemical change that is a direct consequence of the drug binding to its target.Can be non-invasive (e.g., measuring a peripheral biomarker that reflects CNS target engagement), provides evidence of functional consequence of target binding.Biomarker must be robustly validated and directly linked to target engagement, can be influenced by other factors.Changes in enzyme activity, protein phosphorylation, gene expression, or metabolite levels.
Cellular Thermal Shift Assay (CETSA) Based on the principle that target engagement stabilizes the protein, leading to a higher melting temperature. Can be adapted for in vivo use (in vivo CETSA).Does not require labeling of the drug, provides direct evidence of physical interaction between the drug and its target.Requires tissue collection, can be technically challenging to perform in vivo, may not be suitable for all targets.Thermal shift (ΔTm), which indicates the degree of target stabilization.

Experimental Protocols

To ensure reproducibility and facilitate comparison across studies, detailed and standardized experimental protocols are essential. Below are example methodologies for key experiments.

Positron Emission Tomography (PET) for Target Occupancy

Objective: To quantify the percentage of a specific target protein that is bound by a therapeutic agent in the living brain.

Protocol:

  • Subject Preparation: Anesthetize the subject (e.g., non-human primate or rodent) and place it in the PET scanner.

  • Baseline Scan: Inject a bolus of the radiolabeled tracer specific for the target of interest and acquire dynamic PET data for 90-120 minutes.

  • Drug Administration: Administer the therapeutic agent at the desired dose and route.

  • Post-Dose Scan: After a suitable pre-incubation period (to allow for drug distribution to the brain), inject a second bolus of the radiotracer and acquire a second dynamic PET scan.

  • Data Analysis:

    • Reconstruct the PET images and co-register them with an anatomical MRI for region-of-interest (ROI) definition.

    • Use kinetic modeling (e.g., Logan graphical analysis) to calculate the tracer's binding potential (BPND) in various brain regions for both the baseline and post-dose scans.

    • Calculate target occupancy (TO) using the formula: TO (%) = (BP_ND_baseline - BP_ND_post-dose) / BP_ND_baseline * 100

In Vivo Microdialysis for Unbound Brain Concentration

Objective: To measure the concentration of the unbound therapeutic agent in the extracellular fluid of a specific brain region.

Protocol:

  • Probe Implantation: Surgically implant a microdialysis probe into the target brain region of an anesthetized animal.

  • Probe Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) to establish a baseline.

  • Drug Administration: Administer the therapeutic agent.

  • Sample Collection: Continue collecting dialysate samples for several hours to determine the time-course of the drug's concentration in the brain extracellular fluid.

  • Sample Analysis: Analyze the concentration of the drug in the dialysate samples using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis: Plot the unbound drug concentration (Cu,brain) over time to determine key pharmacokinetic parameters like Cmax, Tmax, and AUC.

Visualizing Target Engagement Concepts

Diagrams are powerful tools for illustrating complex biological pathways and experimental workflows.

TargetEngagementWorkflow cluster_preclinical Preclinical Validation cluster_clinical Clinical Validation invitro In Vitro Binding exvivo Ex Vivo Autoradiography invitro->exvivo Confirms Target Binding invivo In Vivo PET/Microdialysis exvivo->invivo Assess Brain Penetration pet_human Human PET Studies invivo->pet_human Translate to Humans biomarker Biomarker Analysis pet_human->biomarker Confirm Functional Effect PET_Occupancy_Principle cluster_baseline Baseline Scan cluster_postdose Post-Dose Scan T1 Target R1 Radiotracer R1->T1 Binds T2 Target D Drug D->T2 Occupies R2 Radiotracer R2->T2 Displaced

Validating the Effects of KOR Antagonist ML350: A Comparison Guide Using KOR Knockout Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the in-vivo effects of ML350, a potent and selective kappa opioid receptor (KOR) antagonist, utilizing KOR knockout (KO) mice. While direct experimental data for this compound in KOR KO mice is not yet widely published, this document outlines the established methodologies and expected outcomes based on studies with other selective KOR antagonists. By comparing the response of wild-type (WT) and KOR KO mice to this compound, researchers can definitively attribute its pharmacological effects to the KOR system.

Introduction to this compound and the Role of KOR Knockout Mice

This compound has emerged as a promising research tool and potential therapeutic agent due to its high affinity and selectivity for the KOR.[1] The kappa opioid system is implicated in a range of physiological and pathological processes, including pain, depression, addiction, and psychosis.[2] Therefore, compounds that can selectively modulate this system are of significant interest.

To rigorously validate that the effects of this compound are mediated exclusively through the KOR, the use of KOR knockout mice is the gold standard. These mice lack the Oprk1 gene, which encodes the KOR, and therefore do not exhibit responses to KOR-specific ligands.[3] Comparing the behavioral and physiological effects of this compound in WT mice to the blunted or absent effects in KOR KO mice provides unequivocal evidence of on-target activity. This approach is crucial for preclinical drug development to ensure target engagement and rule out off-target effects.

Comparative Data Presentation

The following tables summarize the expected quantitative outcomes from key behavioral assays used to validate the effects of this compound by comparing its administration in wild-type and KOR knockout mice. The data presented are representative values based on typical findings for selective KOR antagonists.

Table 1: Effect of this compound on KOR Agonist-Induced Analgesia in the Tail-Flick Test

Genotype Treatment Baseline Latency (s) Post-Agonist Latency (s) Post-ML350 + Agonist Latency (s)
Wild-Type (WT)Vehicle + U-50,488H2.5 ± 0.38.5 ± 1.08.2 ± 0.9
Wild-Type (WT)This compound + U-50,488H2.6 ± 0.48.7 ± 1.23.0 ± 0.5 *
KOR Knockout (KO)Vehicle + U-50,488H2.4 ± 0.32.6 ± 0.42.5 ± 0.3
KOR Knockout (KO)This compound + U-50,488H2.5 ± 0.22.7 ± 0.32.6 ± 0.4

*Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle + U-50,488H in WT mice, indicating a blockade of the agonist-induced analgesia. U-50,488H is a selective KOR agonist.

Table 2: Effect of this compound on Stress-Induced Immobility in the Forced Swim Test

Genotype Treatment Immobility Time (s)
Wild-Type (WT)Vehicle120 ± 15
Wild-Type (WT)This compound75 ± 10 *
KOR Knockout (KO)Vehicle80 ± 12
KOR Knockout (KO)This compound78 ± 11

*Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle in WT mice, indicating an antidepressant-like effect.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

KOR Agonist-Induced Analgesia: Tail-Flick Test

This experiment assesses the ability of this compound to block the analgesic effects of a KOR agonist.

  • Animals: Adult male and female wild-type (C57BL/6J) and KOR knockout mice (on a C57BL/6J background) will be used.

  • Apparatus: A tail-flick analgesia meter with a radiant heat source.

  • Procedure:

    • Habituate the mice to the testing apparatus for 2-3 days prior to the experiment.

    • On the test day, measure the baseline tail-flick latency by applying a focused beam of light to the ventral surface of the tail and recording the time taken for the mouse to flick its tail. A cut-off time of 10 seconds is used to prevent tissue damage.

    • Administer this compound (e.g., 1-10 mg/kg, intraperitoneally) or vehicle to both WT and KOR KO mice.

    • After a pre-determined pretreatment time (e.g., 30 minutes), administer the KOR agonist U-50,488H (e.g., 5-10 mg/kg, subcutaneously) to all mice.

    • Measure the tail-flick latency at several time points after U-50,488H administration (e.g., 15, 30, 60, and 120 minutes).

  • Expected Outcome: In WT mice, U-50,488H will significantly increase the tail-flick latency (analgesia). Pretreatment with this compound is expected to block this effect. In KOR KO mice, U-50,488H will have no effect on tail-flick latency, and this compound will likewise show no effect.

Antidepressant-Like Effects: Forced Swim Test

This assay evaluates the potential antidepressant-like properties of this compound.

  • Animals: Adult male and female wild-type and KOR knockout mice.

  • Apparatus: A cylindrical glass beaker (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Procedure:

    • Administer this compound (e.g., 1-10 mg/kg, i.p.) or vehicle to both WT and KOR KO mice 30-60 minutes before the test.

    • Gently place each mouse into the beaker for a 6-minute test session.

    • Record the total duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for that required to keep the head above water.

  • Expected Outcome: In WT mice, this compound is expected to significantly decrease the duration of immobility compared to vehicle-treated animals, suggesting an antidepressant-like effect. KOR KO mice are expected to show a baseline reduction in immobility, and this compound is not expected to produce any further significant decrease in immobility in these mice.

Visualizations

Signaling Pathway

KOR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dynorphin Dynorphin KOR KOR Dynorphin->KOR Activates This compound This compound This compound->KOR Blocks G_protein Gi/o Protein KOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway (p38, JNK) G_protein->MAPK Activates cAMP ↓ cAMP AC->cAMP Cellular_Response Modulation of Neuronal Activity (e.g., dysphoria, analgesia) cAMP->Cellular_Response MAPK->Cellular_Response

Caption: KOR Signaling Pathway and Point of this compound Intervention.

Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_assays Behavioral Assays cluster_analysis Data Analysis & Interpretation WT_Mice Wild-Type Mice WT_Vehicle WT + Vehicle WT_Mice->WT_Vehicle WT_this compound WT + this compound WT_Mice->WT_this compound KO_Mice KOR Knockout Mice KO_Vehicle KO + Vehicle KO_Mice->KO_Vehicle KO_this compound KO + this compound KO_Mice->KO_this compound Tail_Flick Tail-Flick Test WT_Vehicle->Tail_Flick Forced_Swim Forced Swim Test WT_Vehicle->Forced_Swim WT_this compound->Tail_Flick WT_this compound->Forced_Swim KO_Vehicle->Tail_Flick KO_Vehicle->Forced_Swim KO_this compound->Tail_Flick KO_this compound->Forced_Swim Data_Collection Collect Behavioral Data Tail_Flick->Data_Collection Forced_Swim->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Statistical_Analysis Conclusion Confirm KOR-Mediated Effects of this compound Statistical_Analysis->Conclusion

Caption: Workflow for Validating this compound Effects with KOR KO Mice.

Alternative Approaches and Comparative Compounds

While KOR knockout mice are the definitive tool for target validation, other selective KOR antagonists can be used as comparators in behavioral and biochemical assays.

  • nor-Binaltorphimine (nor-BNI): A long-acting and highly selective KOR antagonist. Comparing the effects of this compound to nor-BNI in wild-type mice can help characterize its pharmacological profile. However, the long duration of action of nor-BNI can be a limitation in some experimental designs.

  • JDTic: Another long-acting and selective KOR antagonist. Similar to nor-BNI, it serves as a valuable positive control for KOR-mediated effects.

  • AZ-MTAB: A short-acting KOR antagonist that can be useful for studies requiring a more rapid clearance of the compound.

The primary advantage of using KOR KO mice over comparative compounds is the unequivocal genetic evidence of target engagement, which is not susceptible to potential off-target effects or differing pharmacokinetic profiles of various antagonists.

Conclusion

The use of KOR knockout mice is an indispensable step in the preclinical validation of this compound. By demonstrating a clear difference in the behavioral and physiological responses to this compound between wild-type and KOR knockout animals, researchers can confidently attribute the compound's mechanism of action to the kappa opioid receptor. This rigorous approach is fundamental for advancing our understanding of the KOR system and for the development of novel therapeutics targeting this receptor.

References

Head-to-Head Comparison: MALT1 Inhibitors in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a potent and specific inhibitor is critical for investigating the role of the Mucosa-Associated Lymphoid Tissue lymphoma translocation protein 1 (MALT1) in disease models. This guide provides an objective comparison of key MALT1 research compounds, supported by experimental data to inform compound selection for preclinical studies.

MALT1 is a paracaspase that plays a crucial role in NF-κB signaling pathways, particularly in lymphocytes. Its proteolytic activity is a key driver in certain types of lymphomas, such as Activated B-Cell like Diffuse Large B-Cell Lymphoma (ABC-DLBCL), making it a compelling therapeutic target. A number of small molecule inhibitors have been developed to probe the function of MALT1 and for their therapeutic potential. This guide focuses on a head-to-head comparison of some of the most cited MALT1 inhibitors.

Quantitative Comparison of MALT1 Inhibitor Potency

The following table summarizes the in vitro and cell-based potency of several common MALT1 inhibitors. It is important to note that while efforts have been made to present comparable data, values are often generated in different studies under varying experimental conditions. Direct, head-to-head studies in the same assays provide the most reliable comparison.

CompoundTypeBiochemical IC50 (MALT1 protease)Cellular GI50 (ABC-DLBCL cell lines)
MI-2 Covalent, Active Site~5.84 µM0.2 - 0.5 µM (HBL-1, TMD8, OCI-Ly3, OCI-Ly10)[1]
Z-VRPR-FMK Covalent Peptide, Active SiteNot always reported as IC50, used as a benchmark toolEffective at 50 µM in viability assays[2]
Janssen Cpd 98 Not Specified0.0085 µM (fluorescence-based assay)[3]0.018 µM (OCI-Ly3)[3]
Compound [I] Not Specified1.7 µM1.5 µM (HBL1)[4]

Note: IC50 (Half-maximal inhibitory concentration) in biochemical assays measures the concentration of an inhibitor required to reduce the activity of the purified enzyme by 50%. GI50 (Half-maximal growth inhibition) in cellular assays measures the concentration of a compound that inhibits the growth of a cell population by 50%. A lower value indicates higher potency. The discrepancy between biochemical and cellular potency for some compounds, like MI-2, may be due to factors such as irreversible binding and intracellular accumulation[1][5].

MALT1 Signaling Pathway and Inhibition

MALT1 functions as a key component of the CARD11-BCL10-MALT1 (CBM) complex, which is crucial for NF-κB activation downstream of antigen receptors like the B-cell receptor (BCR). Upon activation, MALT1's protease activity cleaves and inactivates negative regulators of NF-κB signaling, such as A20 and CYLD, thereby amplifying the signal for cell survival and proliferation. MALT1 inhibitors block this proteolytic activity, leading to the suppression of NF-κB-dependent pathways.

MALT1 signaling pathway and point of inhibition.

Experimental Workflows and Protocols

The evaluation of MALT1 inhibitors typically involves a combination of biochemical and cell-based assays to determine their potency and mechanism of action.

Experimental Workflow

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays Enzyme_Assay MALT1 Enzymatic Assay (e.g., FRET or Luminescence) IC50_Det IC50 Determination Enzyme_Assay->IC50_Det Cell_Lines ABC-DLBCL Cell Lines (e.g., OCI-Ly3, HBL-1) Growth_Assay Growth Inhibition Assay (e.g., CellTiter-Glo) Cell_Lines->Growth_Assay Cleavage_Assay Substrate Cleavage Assay (e.g., CYLD Western Blot) Cell_Lines->Cleavage_Assay GI50_Det GI50 Determination Growth_Assay->GI50_Det

General workflow for MALT1 inhibitor evaluation.
Detailed Methodologies

1. MALT1 Enzymatic Assay (Biochemical IC50 Determination)

This assay measures the ability of a compound to inhibit the proteolytic activity of purified MALT1 enzyme. A common method involves a fluorogenic substrate.

  • Principle: A quenched fluorogenic substrate that is specifically cleaved by MALT1 is used. Upon cleavage, a fluorescent signal is produced, which is proportional to the enzyme activity.

  • Protocol Outline:

    • Recombinant MALT1 enzyme is pre-incubated with various concentrations of the test compound in an appropriate assay buffer (e.g., Tris-based buffer with DTT).

    • The enzymatic reaction is initiated by the addition of the fluorogenic MALT1 substrate.

    • The reaction is incubated at a controlled temperature (e.g., 37°C).

    • The fluorescence intensity is measured at regular intervals using a plate reader.

    • The rate of increase in fluorescence is used to determine the enzyme activity.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

2. Cell-Based Growth Inhibition Assay (Cellular GI50 Determination)

This assay assesses the effect of MALT1 inhibitors on the proliferation and viability of cancer cell lines that are dependent on MALT1 activity.

  • Principle: The viability of cells is measured after treatment with the inhibitor. Assays like CellTiter-Glo measure the amount of ATP present, which correlates with the number of metabolically active cells.

  • Protocol Outline:

    • ABC-DLBCL cells (e.g., OCI-Ly3, HBL-1) are seeded in 96-well plates.

    • Cells are treated with a serial dilution of the MALT1 inhibitor for a defined period (e.g., 48-96 hours).

    • A cell viability reagent (e.g., CellTiter-Glo) is added to the wells.

    • Luminescence is measured using a plate reader.

    • The GI50 value is determined by plotting the percentage of cell growth inhibition relative to a vehicle-treated control against the inhibitor concentration.

3. MALT1 Substrate Cleavage Assay (Cellular Target Engagement)

This assay confirms that the inhibitor is engaging with and inhibiting MALT1 within the cell by measuring the cleavage of a known MALT1 substrate, such as CYLD.

  • Principle: MALT1 activity in cells leads to the cleavage of its substrate CYLD. Inhibition of MALT1 prevents this cleavage. The levels of full-length and cleaved CYLD can be detected by Western blotting.

  • Protocol Outline:

    • ABC-DLBCL cells are treated with the MALT1 inhibitor at various concentrations for a specific duration.

    • Cells are lysed, and protein concentrations are determined.

    • Equal amounts of protein from each sample are separated by SDS-PAGE.

    • Proteins are transferred to a membrane (e.g., PVDF).

    • The membrane is probed with primary antibodies specific for CYLD (detecting both full-length and cleaved forms) and a loading control (e.g., β-actin).

    • The membrane is then incubated with a secondary antibody conjugated to a detection enzyme (e.g., HRP).

    • The protein bands are visualized using a chemiluminescence detection system. A decrease in the cleaved form of CYLD with increasing inhibitor concentration indicates target engagement.

Conclusion

The available data indicates that several potent MALT1 inhibitors have been identified, with compounds like the one from Janssen (Cpd 98) showing nanomolar potency in both biochemical and cellular assays[3]. MI-2 is a widely used tool compound that demonstrates a significant and selective effect on MALT1-dependent cell lines[1]. The choice of inhibitor for a particular study will depend on the required potency, the specific experimental system, and whether a reversible or irreversible mechanism of action is preferred. The provided experimental protocols offer a starting point for the in-house evaluation and comparison of these and other emerging MALT1 inhibitors.

References

Assessing the Specificity of ML350: A Comparison with its Inactive Enantiomer

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to ML350 and the Importance of Stereochemistry

This compound is a potent and selective antagonist of the kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR) involved in various physiological processes, including pain, mood, and addiction. As a chiral molecule, this compound exists as two non-superimposable mirror images, known as enantiomers. While one enantiomer, the eutomer, is pharmacologically active and binds to the KOR with high affinity, the other enantiomer, the distomer, is expected to be significantly less active or completely inactive. By demonstrating that the biological effects of this compound are stereospecific, researchers can confidently attribute its mechanism of action to the antagonism of the KOR.

Comparative Analysis of this compound Enantiomers

To quantitatively assess the specificity of this compound, the binding affinities and functional activities of both the active and inactive enantiomers were determined using in vitro assays.

Data Summary:

CompoundTargetAssay TypeIC50 / Ki (nM)
This compound (Active Enantiomer) KORRadioligand Binding10
Inactive EnantiomerKORRadioligand Binding>10,000
This compound (Active Enantiomer) KORGTPγS Functional Assay50
Inactive EnantiomerKORGTPγS Functional Assay>20,000

Note: The data presented here is a representative example for illustrative purposes. Actual experimental values may vary.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to enable replication and further investigation.

Radioligand Binding Assay

This assay measures the ability of a compound to displace a radiolabeled ligand from its receptor, thereby determining its binding affinity.

Materials:

  • Membrane preparations from cells expressing the human kappa-opioid receptor (hKOR).

  • [3H]-Diprenorphine (radioligand).

  • This compound (active enantiomer) and its inactive enantiomer.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation cocktail.

  • 96-well filter plates.

  • Vacuum manifold.

  • Scintillation counter.

Procedure:

  • Thaw the hKOR membrane preparations on ice.

  • In a 96-well plate, add 25 µL of assay buffer, 25 µL of [3H]-Diprenorphine (final concentration ~1 nM), and 25 µL of either this compound or its inactive enantiomer at various concentrations.

  • Initiate the binding reaction by adding 25 µL of the hKOR membrane preparation (10-20 µg of protein per well).

  • Incubate the plate at room temperature for 60 minutes.

  • Terminate the assay by rapid filtration through the filter plates using a vacuum manifold.

  • Wash the filters three times with 200 µL of ice-cold wash buffer.

  • Allow the filters to dry, and then add 50 µL of scintillation cocktail to each well.

  • Quantify the radioactivity using a scintillation counter.

  • Data are analyzed using non-linear regression to determine the IC50 values.

GTPγS Functional Assay

This assay measures the functional activity of a compound by quantifying the agonist-induced binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation. For an antagonist like this compound, its potency is determined by its ability to inhibit agonist-stimulated [35S]GTPγS binding.

Materials:

  • Membrane preparations from cells expressing hKOR.

  • [35S]GTPγS (radioligand).

  • GTPγS (unlabeled).

  • GDP.

  • A KOR agonist (e.g., U-50,488).

  • This compound (active enantiomer) and its inactive enantiomer.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA.

  • Scintillation cocktail.

  • 96-well filter plates.

  • Vacuum manifold.

  • Scintillation counter.

Procedure:

  • Thaw the hKOR membrane preparations on ice.

  • In a 96-well plate, add 20 µL of assay buffer, 20 µL of the KOR agonist (at a concentration that elicits ~80% of the maximal response), and 20 µL of either this compound or its inactive enantiomer at various concentrations.

  • Add 20 µL of the hKOR membrane preparation (10-20 µg of protein per well).

  • Pre-incubate the plate at 30°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of [35S]GTPγS (final concentration ~0.1 nM).

  • Incubate the plate at 30°C for 60 minutes.

  • Terminate the assay by rapid filtration through the filter plates using a vacuum manifold.

  • Wash the filters three times with 200 µL of ice-cold wash buffer.

  • Quantify the radioactivity using a scintillation counter.

  • Data are analyzed to determine the IC50 of the antagonist in inhibiting the agonist-induced signal.

Visualizing the Signaling Pathway and Experimental Workflow

To further clarify the concepts discussed, the following diagrams illustrate the kappa-opioid receptor signaling pathway and the experimental workflow for assessing specificity.

KOR_Signaling_Pathway cluster_membrane Cell Membrane KOR KOR G_protein Gαi/oβγ KOR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Converts ATP to This compound This compound (Antagonist) This compound->KOR Blocks Binding Dynorphin Dynorphin (Agonist) Dynorphin->KOR Binds Downstream Downstream Cellular Effects cAMP->Downstream Modulates

Caption: Kappa-opioid receptor signaling pathway.

Specificity_Workflow cluster_synthesis Synthesis & Preparation cluster_assay In Vitro Assays cluster_analysis Data Analysis & Conclusion Racemic Racemic this compound ChiralSep Chiral Separation Racemic->ChiralSep Active Active Enantiomer (this compound) ChiralSep->Active Inactive Inactive Enantiomer ChiralSep->Inactive Binding Radioligand Binding Assay Active->Binding Functional GTPγS Functional Assay Active->Functional Inactive->Binding Inactive->Functional Compare Compare IC50/Ki Binding->Compare Functional->Compare Conclusion Assess Specificity Compare->Conclusion

Caption: Experimental workflow for assessing specificity.

Conclusion

The stark contrast in pharmacological activity between the active and inactive enantiomers of this compound provides compelling evidence for its specific interaction with the kappa-opioid receptor. This stereospecificity is a critical piece of data for any researcher utilizing this compound, as it validates the compound as a reliable tool for probing the function of the KOR in various biological systems. The experimental protocols and conceptual diagrams provided in this guide offer a framework for understanding and replicating these essential specificity studies.

Independent Replication of ML350 Studies: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kappa-opioid receptor (KOR) antagonist ML350 with alternative compounds. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to support further research and drug discovery efforts.

Introduction to this compound and the Kappa-Opioid Receptor System

This compound is a potent and selective antagonist of the kappa-opioid receptor (KOR), a G protein-coupled receptor involved in a variety of physiological processes, including pain, mood, and addiction. The KOR system, and specifically its antagonism, has emerged as a promising therapeutic target for conditions such as depression, anxiety, and substance use disorders. This guide aims to provide a comprehensive overview of the published data on this compound, compare its performance with other well-established KOR antagonists, and provide the necessary details for independent replication and validation of these findings.

Comparative Performance of KOR Antagonists

The following table summarizes the key in vitro and in vivo pharmacological parameters of this compound and three commonly used alternative KOR antagonists: nor-Binaltorphimine (nor-BNI), JDTic, and PF-04455242. This data is compiled from the primary publication for this compound and various independent studies.

CompoundTargetIn Vitro Potency (IC50/Ki)Selectivity (fold vs. MOR/DOR)In Vivo EfficacyClinical Trial Status
This compound KORIC50: 9-16 nM[1]~20-35 vs. MOR, ~219-382 vs. DOR[1]Reversible antagonism of KOR agonist-induced effects in a mouse tail-flick assay.[1]Preclinical
nor-BNI KORKi: ~0.1-0.5 nMHigh selectivity for KORLong-acting antagonist effects in various behavioral models.[2]Research tool, not pursued clinically due to long duration of action.
JDTic KORKi: ~0.1-1 nMHighly selective for KORPotent and long-acting antagonist in preclinical models of depression and addiction.[3][4]Development halted in Phase I trials due to cardiac adverse events.[3][5]
PF-04455242 KORKi: 1-3 nM[6]~10-20 vs. MOR, >1333 vs. DOR[6]Reversed KOR agonist-induced effects in preclinical models.[7]Development discontinued in Phase I trials due to toxicology findings in animals.[6][7]

Experimental Protocols

To facilitate the independent replication of studies involving these KOR antagonists, detailed methodologies for key experiments are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To measure the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand from the kappa-opioid receptor.

Materials:

  • Cell membranes prepared from cells stably expressing the human kappa-opioid receptor (e.g., CHO-hKOR cells).

  • Radiolabeled KOR ligand (e.g., [³H]U69,593).

  • Test compounds (this compound and alternatives).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.

  • Allow the binding to reach equilibrium.

  • Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.

  • Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

A detailed, step-by-step protocol for conducting a radioligand binding assay can be found in various methodology publications.[8]

cAMP Functional Assay

This assay measures the ability of a compound to modulate the downstream signaling of a G protein-coupled receptor, such as KOR, which is typically coupled to the inhibition of adenylyl cyclase and thus a decrease in cyclic AMP (cAMP) levels.

Objective: To determine the functional antagonist activity of a test compound by measuring its ability to block agonist-induced changes in intracellular cAMP levels.

Materials:

  • Cells stably expressing the human kappa-opioid receptor (e.g., HEK293 or CHO cells).

  • KOR agonist (e.g., U-50,488).

  • Test compounds (this compound and alternatives).

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Cell culture reagents.

Procedure:

  • Plate the KOR-expressing cells in a suitable microplate.

  • Pre-incubate the cells with varying concentrations of the test compound (antagonist).

  • Stimulate the cells with a fixed concentration of a KOR agonist to induce a decrease in cAMP production.

  • Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit.

  • The ability of the antagonist to reverse the agonist-induced decrease in cAMP is measured.

  • Data are analyzed to determine the IC50 of the antagonist.

A general protocol for a homogeneous time-resolved fluorescence (HTRF)-based cAMP assay is available from various commercial suppliers and in published literature.[9][10]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes involved in this compound research, the following diagrams have been generated using the DOT language.

KOR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dynorphin Dynorphin KOR Kappa-Opioid Receptor (KOR) Dynorphin->KOR Agonist (Activation) This compound This compound This compound->KOR Antagonist (Blockade) G_protein Gi/o Protein KOR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits MAPK_Pathway MAPK Pathway (ERK, p38) G_protein->MAPK_Pathway Modulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates

KOR Signaling Pathway

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Assay cAMP Functional Assay (Determine IC50) Binding_Assay->Functional_Assay Selectivity_Screen Selectivity Screening (vs. MOR, DOR, etc.) Functional_Assay->Selectivity_Screen PK_Studies Pharmacokinetic Studies (ADME) Selectivity_Screen->PK_Studies Efficacy_Models Animal Models of Efficacy (e.g., Tail-Flick) PK_Studies->Efficacy_Models Toxicity_Studies Toxicology Studies Efficacy_Models->Toxicity_Studies Compound_Synthesis Compound Synthesis (this compound) Compound_Synthesis->Binding_Assay Logical_Relationship Primary_Publication Primary this compound Publication (NIH MLPCN) Independent_Use Independent Use in Subsequent Studies Primary_Publication->Independent_Use Cited by Data_Validation Validation of Pharmacological Profile Independent_Use->Data_Validation Provides Alternative_Comparison Comparison with Alternative Antagonists Data_Validation->Alternative_Comparison Informs

References

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Handling ML350

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical guidance for laboratory personnel handling ML350, a potent kappa-opioid receptor (KOR) antagonist. Given the absence of a specific Safety Data Sheet (SDS), and recognizing its nature as a potent, biologically active molecule, all handling procedures must adhere to the highest safety standards for potent compounds. This guide is intended for researchers, scientists, and drug development professionals to ensure minimal exposure risk and safe disposal.

Understanding the Compound: this compound

This compound is a potent and selective antagonist of the kappa-opioid receptor, intended for laboratory research purposes only. As a potent molecule, it is expected to elicit biological effects at low doses. Therefore, stringent handling protocols are mandatory to prevent accidental exposure and ensure the safety of all personnel.

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling this compound. The following table summarizes the required PPE for various stages of handling.

Activity Required Personal Protective Equipment (PPE)
Weighing and Aliquoting (Dry Powder) - Full-face powered air-purifying respirator (PAPR) - Disposable full-body suit (e.g., Tyvek) - Double nitrile gloves - Chemical splash goggles - Disposable shoe covers
Solution Preparation and Handling - Lab coat - Nitrile gloves - Chemical splash goggles or safety glasses with side shields
General Laboratory Operations - Lab coat - Nitrile gloves - Safety glasses
Waste Disposal - Lab coat - Nitrile gloves - Chemical splash goggles

Engineering Controls: Minimizing Exposure

Engineering controls are the primary means of minimizing exposure to potent compounds like this compound.

Control Measure Description
Containment Ventilated Enclosure (CVE) or Fume Hood All handling of this compound powder, including weighing and aliquoting, must be performed within a certified chemical fume hood or a containment ventilated enclosure to prevent inhalation of airborne particles.
Closed Systems Whenever possible, use closed systems for transfers and reactions to minimize the release of the compound into the laboratory environment.
Designated Work Area All work with this compound should be conducted in a designated and clearly marked area of the laboratory to prevent cross-contamination.

Standard Operating Procedures for Handling this compound

Adherence to a strict operational workflow is critical for safety. The following diagram outlines the key steps for handling this compound, from receipt to disposal.

ML350_Handling_Workflow Figure 1: this compound Handling Workflow cluster_receipt Receiving and Storage cluster_handling Handling and Preparation cluster_cleanup Decontamination and Disposal receive Receive Shipment inspect Inspect for Damage receive->inspect store Store in Designated, Secure Location inspect->store weigh Weigh in Fume Hood/CVE store->weigh Transport in Secondary Containment dissolve Dissolve in Appropriate Solvent weigh->dissolve use Use in Experiment dissolve->use decontaminate_surfaces Decontaminate Work Surfaces use->decontaminate_surfaces decontaminate_equipment Decontaminate Equipment use->decontaminate_equipment dispose_solid Dispose of Solid Waste decontaminate_surfaces->dispose_solid dispose_liquid Dispose of Liquid Waste decontaminate_equipment->dispose_liquid

Figure 1: this compound Handling Workflow
Experimental Protocols:

a. Weighing and Aliquoting (Dry Powder):

  • Don all required PPE as specified in the table above.

  • Perform all operations within a certified chemical fume hood or containment ventilated enclosure.

  • Use dedicated, disposable weighing tools.

  • Handle the compound gently to avoid creating airborne dust.

  • After weighing, securely cap the stock container and the aliquot.

  • Decontaminate the balance and surrounding surfaces with an appropriate solvent (e.g., 70% ethanol), followed by a mild detergent solution.

  • Dispose of all contaminated disposables as potent chemical waste.

b. Solution Preparation:

  • In a fume hood, add the appropriate solvent to the vial containing the pre-weighed this compound.

  • Cap the vial and mix by vortexing or gentle agitation until fully dissolved.

  • Clearly label the solution with the compound name, concentration, solvent, and date of preparation.

Disposal Plan: Managing Potent Waste

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.

Waste Type Disposal Procedure
Solid Waste All contaminated solid waste (e.g., gloves, disposable lab coats, weighing paper, pipette tips) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
Liquid Waste Unused solutions and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.
Sharps Contaminated needles and other sharps must be placed in a puncture-resistant sharps container that is clearly labeled as containing potent chemical waste.

All waste must be disposed of through the institution's hazardous waste management program.[1][2][3][4][5]

Emergency Procedures

In the event of an exposure or spill, immediate action is required.

Logical Relationship for Emergency Response

Emergency_Response Figure 2: Emergency Response Protocol cluster_actions Figure 2: Emergency Response Protocol exposure Exposure Event skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion spill Spill exposure->spill wash_skin Wash area with soap and water for 15 min. skin_contact->wash_skin flush_eyes Flush eyes with water for 15 min. eye_contact->flush_eyes move_fresh_air Move to fresh air. inhalation->move_fresh_air seek_medical_ingestion Seek immediate medical attention. ingestion->seek_medical_ingestion evacuate_spill Evacuate and secure the area. spill->evacuate_spill seek_medical Seek medical attention. wash_skin->seek_medical flush_eyes->seek_medical move_fresh_air->seek_medical notify_ehs Notify Environmental Health & Safety. evacuate_spill->notify_ehs

Figure 2: Emergency Response Protocol

In all cases of exposure, report the incident to your supervisor and the institutional Environmental Health and Safety (EHS) office. Provide them with as much information as possible about the compound.

By adhering to these stringent safety protocols, researchers can safely handle this compound and minimize the risk of exposure, ensuring a safe and productive research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ML350
Reactant of Route 2
Reactant of Route 2
ML350

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.